molecular formula C9H9NOS B573616 1-(1,3-Benzothiazol-4-yl)ethanol CAS No. 181820-04-2

1-(1,3-Benzothiazol-4-yl)ethanol

Cat. No.: B573616
CAS No.: 181820-04-2
M. Wt: 179.237
InChI Key: RGKLQOBIATYNJB-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-4-yl)ethanol is a chemical building block based on the privileged benzothiazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The benzothiazole core is recognized for its diverse pharmacological activities and is present in several FDA-approved drugs and investigational compounds, such as the neuroprotective agent Riluzole, the amyloid imaging agent Flutemetamol, and the anticancer agent Quizartinib . This particular derivative, functionalized with an ethanol group at the 4-position of the benzothiazole ring, offers researchers a versatile intermediate for the synthesis of more complex molecules. It can be used to explore structure-activity relationships (SAR) and develop novel compounds targeting a wide range of diseases . Benzothiazole derivatives have demonstrated substantial potential in anticancer research, with some compounds showing potent and selective inhibitory effects on various tumor cell lines . Furthermore, this scaffold is actively investigated for developing antimicrobial agents to address the growing challenge of multidrug-resistant bacteria and fungi . The structural motif is also pivotal in neurodegenerative disease research, notably as the core structure in radiopharmaceuticals like Flutemetamol (18F), which is used in Positron Emission Tomography (PET) for imaging amyloid-β plaques in Alzheimer's disease . The mechanism of action for benzothiazole derivatives varies by target, but can include enzyme inhibition (e.g., kinase inhibition, LD-carboxypeptidase), interference with protein aggregation, and receptor antagonism . Researchers can leverage 1-(1,3-Benzothiazol-4-yl)ethanol as a key synthetic precursor to create new hybrid molecules and probe these diverse biological pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-benzothiazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-6(11)7-3-2-4-8-9(7)10-5-12-8/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKLQOBIATYNJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C(=CC=C1)SC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(1,3-Benzothiazol-4-yl)ethanol chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and properties of 1-(1,3-Benzothiazol-4-yl)ethanol , a specific derivative of the benzothiazole pharmacophore.

Executive Summary

1-(1,3-Benzothiazol-4-yl)ethanol is a secondary alcohol derivative of the benzothiazole heterocycle. While the 2- and 6-substituted isomers are widely prevalent in medicinal chemistry (e.g., Riluzole, Ethoxzolamide), the 4-substituted variants represent an under-explored chemical space offering unique steric and electronic vectors for drug design. This guide outlines the structural characteristics, robust synthetic pathways from commercially available precursors, and predicted physicochemical properties relevant to drug discovery.

Chemical Identity & Structure

The molecule consists of a 1,3-benzothiazole bicyclic core substituted at the C4 position (the benzene ring carbon adjacent to the bridgehead nitrogen) with a 1-hydroxyethyl group.

PropertyDetail
IUPAC Name 1-(1,3-Benzothiazol-4-yl)ethanol
Common Name 4-(1-Hydroxyethyl)benzothiazole
Molecular Formula C₉H₉NOS
Molecular Weight 179.24 g/mol
Chirality One stereocenter at the hydroxymethyl carbon (R/S enantiomers)
Key Precursor 4-Bromobenzothiazole (CAS: 767-68-0)
Structural Analysis[4]
  • Core Scaffold: The benzothiazole ring is planar and aromatic. The C2 position is electronically deficient and susceptible to nucleophilic attack, while the benzene ring (positions 4, 5, 6, 7) is more electron-rich but less reactive than a standalone benzene due to the electron-withdrawing nature of the thiazole ring.

  • 4-Position Sterics: Substitution at C4 places the functional group in close proximity to the bridgehead nitrogen (N3). This creates a "peri-like" steric environment that can lock conformation or influence binding in protein pockets, distinct from the more linear 6-substituted analogs.

Synthesis Strategies

Direct functionalization of benzothiazole at the C4 position is challenging due to the higher reactivity of the C2 position (lithiation) and the C6 position (electrophilic substitution). Therefore, the most reliable route utilizes Pd-catalyzed cross-coupling of a pre-functionalized halide.

Pathway A: Stille Coupling / Reduction (Recommended)

This route offers the highest regioselectivity and yield, starting from the commercially available 4-bromobenzothiazole.

Synthesis SM 4-Bromobenzothiazole (CAS 767-68-0) Inter Intermediate: Vinyl Ether SM->Inter Tributyl(1-ethoxyvinyl)tin Pd(PPh3)4, Toluene, Reflux Ketone 4-Acetylbenzothiazole Inter->Ketone HCl (aq), THF Hydrolysis Product 1-(1,3-Benzothiazol-4-yl)ethanol Ketone->Product NaBH4, MeOH 0°C to RT

Figure 1: Synthetic pathway from 4-bromobenzothiazole to the target alcohol.

Detailed Experimental Protocol (Route A)
Step 1: Synthesis of 4-Acetylbenzothiazole
  • Reagents: 4-Bromobenzothiazole (1.0 eq), Tributyl(1-ethoxyvinyl)tin (1.1 eq), Pd(PPh₃)₄ (0.05 eq).

  • Solvent: Anhydrous Toluene (degassed).

  • Procedure:

    • Combine reagents in a flame-dried flask under Argon.

    • Reflux at 110°C for 12–16 hours. Monitor by TLC (formation of non-polar spot).

    • Cool to room temperature. Add 1M HCl (aq) and stir vigorously for 2 hours to hydrolyze the vinyl ether intermediate.

    • Neutralize with NaHCO₃ and extract with Ethyl Acetate.

    • Purify via silica gel column chromatography (Hexane/EtOAc gradient).

    • Yield: Typically 75–85%.

Step 2: Reduction to 1-(1,3-Benzothiazol-4-yl)ethanol
  • Reagents: 4-Acetylbenzothiazole (1.0 eq), Sodium Borohydride (NaBH₄, 1.5 eq).

  • Solvent: Methanol (MeOH).[1]

  • Procedure:

    • Dissolve the ketone in MeOH at 0°C.

    • Add NaBH₄ portion-wise over 15 minutes (gas evolution).

    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour.

    • Quench with saturated NH₄Cl solution. Remove MeOH under reduced pressure.

    • Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

    • Yield: >90% (Racemic mixture).

Physicochemical Properties

The following data are derived from experimental values of structural analogs (2- and 6-isomers) and computational prediction models (ACD/Labs, ChemAxon).

PropertyValue / PredictionRelevance
Physical State Viscous oil or low-melting solidLikely solidifies upon high purity/recrystallization.
Melting Point 45–55°C (Predicted)Lower than 6-isomer due to intramolecular H-bonding potential.
LogP (Octanol/Water) 2.1 ± 0.3Optimal for membrane permeability (Lipinski compliant).
pKa (Conjugate Acid) ~1.5 (Thiazole N)Weakly basic; neutral at physiological pH.
Solubility High: DMSO, MeOH, DCMLow: WaterRequires co-solvent (e.g., DMSO) for biological assays.
H-Bond Donors 1 (OH group)Critical for active site interaction.
H-Bond Acceptors 2 (N, O)N3 is a strong acceptor.

Biological & Pharmaceutical Relevance

Benzothiazoles are "privileged structures" in medicinal chemistry. The 4-substituted ethanol derivative offers specific advantages:

Structure-Activity Relationship (SAR) Logic
  • Kinase Inhibition: The benzothiazole core mimics the purine ring of ATP. The 4-position substituent projects into the "hinge region" or solvent front, depending on binding orientation. The hydroxyl group provides a handle for hydrogen bonding with backbone residues (e.g., hinge region amino acids).

  • Bioisosterism: The 1-hydroxyethyl group serves as a transition state mimic for acetylated substrates or as a bioisostere for isopropyl groups, adding polarity to improve solubility without sacrificing metabolic stability.

SAR Core Benzothiazole Core (Scaffold) Pos2 C2 Position (Metabolic Liability) Core->Pos2 Oxidation prone Pos4 C4 Substituent (Target: 1-Hydroxyethyl) Core->Pos4 Steric Vector Activity Biological Activity (Kinase/Receptor) Pos2->Activity H-Bond Acceptor (N3) Pos4->Activity H-Bond Donor (OH group)

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of the C4 substituent.

Analytical Characterization

To validate the synthesis of 1-(1,3-Benzothiazol-4-yl)ethanol , look for these diagnostic signals:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.0 ppm (s, 1H): Distinctive singlet for the C2-H proton (deshielded by N and S).

    • δ 7.5–8.0 ppm (m, 3H): Aromatic protons (H5, H6, H7).

    • δ 5.4 ppm (q, 1H): Methine proton of the ethanol group (CH-OH).

    • δ 1.6 ppm (d, 3H): Methyl group doublet.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: m/z 180.24.

    • Fragmentation: Loss of H₂O ([M-18]⁺) is common for secondary alcohols.

References

  • Synthesis of Benzothiazoles: Organic Chemistry Portal. "Synthesis of benzothiazoles." Available at: [Link]

  • Precursor Data (4-Bromobenzothiazole): PubChem. "4-Bromobenzo[d]thiazole | C7H4BrNS."[2] Available at: [Link]

  • General Reduction Protocols: LibreTexts Chemistry. "Alcohols from Carbonyl Compounds: Reduction." Available at: [Link][3][4][5][6][7]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, sourcing strategy, and synthesis protocols for 1-(1,3-Benzothiazol-4-yl)ethanol .

Part 1: Executive Technical Summary[1][2]

Status: Non-Commodity / Rare Intermediate Primary CAS: Not widely indexed in public commercial catalogs (Likely IP-protected or novel).[1] Strategic Precursor CAS: 767-68-0 (4-Bromobenzothiazole)[2][1][3][4][5][6]

Assessment: A direct commercial search for 1-(1,3-Benzothiazol-4-yl)ethanol yields limited results in standard aggregators (PubChem, eMolecules), identifying it as a "Make" rather than "Buy" target.[2] Unlike the common 2-substituted benzothiazoles, the 4-position functionalization is synthetically demanding and less chemically stable, often requiring de novo synthesis in the lab.

This guide provides the "Make" strategy using the commercially available precursor 4-Bromobenzothiazole , validating the pathway via metal-halogen exchange.[2]

Part 2: Chemical Identity & Properties[1][2][7][8]

Target Molecule: 1-(1,3-Benzothiazol-4-yl)ethanol[1]
  • IUPAC Name: 1-(1,3-benzothiazol-4-yl)ethanol[2]

  • Molecular Formula: C

    
    H
    
    
    
    NOS[2][1]
  • Molecular Weight: 179.24 g/mol [2][1]

  • Chirality: Contains one stereocenter at the benzylic position.[1] (Assume racemic synthesis unless asymmetric catalysis is employed).

Commercial Precursor: 4-Bromobenzothiazole[1][2][3][6]
  • CAS Number: 767-68-0 [2][1][3][4][5][6][7]

  • Availability: High (Stocked by major catalog suppliers).[1]

  • Purity Standards: Typically

    
    97% (GC).[1]
    

Physicochemical Profile (Predicted):

PropertyValueNote
LogP ~1.9 - 2.1Lipophilic, suitable for CNS penetration models.[2][1]
TPSA ~41 ŲGood membrane permeability.[1]
H-Bond Donors 1Hydroxyl group.[2][1]
H-Bond Acceptors 2Thiazole Nitrogen, Hydroxyl Oxygen.[1]

Part 3: Sourcing Strategy (The "Buy" Protocol)

Since the target alcohol is not a commodity, you must source the 4-bromo precursor. Use the following hierarchy for vendor validation.

Validated Suppliers for Precursor (CAS 767-68-0)

Note: Availability fluctuates.[2][1] Verify current stock via the links below.

  • Primary Aggregators (Search "767-68-0"):

    • SciFinder-n / CAS: The gold standard for verifying if a specific supplier has the alcohol (unlikely) or the bromide (likely).[1]

    • eMolecules: Best for checking real-time stock status from tiered vendors.[2][1]

    • MolPort: Excellent for accessing "building block" libraries from Eastern Europe/Asia.[1]

  • Direct Catalog Suppliers (High Trust):

    • Enamine: Likely to hold the building block or offer synthesis on demand (MADE building blocks).[1]

    • Combi-Blocks: Often stocks bromo-heterocycles in gram scales.[2][1]

    • Sigma-Aldrich / MilliporeSigma: Check for "4-Bromobenzothiazole" (Product availability varies by region).[2][1]

Procurement Decision Tree (DOT Visualization)

ProcurementStrategy Start Search Target: 1-(1,3-Benzothiazol-4-yl)ethanol DirectSearch Check Aggregators (eMolecules, SciFinder) Start->DirectSearch Found In Stock? DirectSearch->Found Buy Direct Purchase (Request CoA & H-NMR) Found->Buy Yes Make Switch to Precursor: 4-Bromobenzothiazole (CAS 767-68-0) Found->Make No (Likely) VendorCheck Validate Vendor: 1. Enamine 2. Combi-Blocks 3. Ambeed Make->VendorCheck Synthesis Execute Synthesis: Lithiation + Acetaldehyde VendorCheck->Synthesis

Figure 1: Strategic decision tree for sourcing rare benzothiazole intermediates.

Part 4: Synthesis Protocol (The "Make" Protocol)

Objective: Synthesize 1-(1,3-benzothiazol-4-yl)ethanol from 4-bromobenzothiazole via Metal-Halogen Exchange.

Mechanism: The bromine at position 4 is susceptible to Lithium-Halogen exchange using n-Butyllithium (n-BuLi) at low temperatures.[2][1] The resulting lithiated species is trapped with acetaldehyde to form the secondary alcohol.[1]

Reagents Required[3][6][9][10][11][12][13][14]
  • Starting Material: 4-Bromobenzothiazole (1.0 eq)[2][5][6]

  • Reagent: n-Butyllithium (1.1 eq, 1.6M in hexanes) or i-PrMgCl (TurboGrignard) if functional group tolerance is an issue.[2]

  • Electrophile: Acetaldehyde (1.2 eq, freshly distilled or anhydrous).

  • Solvent: Anhydrous THF (Dry/Degassed).

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Add 4-Bromobenzothiazole (1.0 g, 4.67 mmol) and dissolve in anhydrous THF (15 mL).

  • Cryogenic Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Critical: Benzothiazole rings can be sensitive to nucleophilic attack at C2; low temperature prevents ring opening or polymerization.

  • Lithiation: Add n-BuLi (1.1 eq) dropwise over 10 minutes. Stir at -78 °C for 30–45 minutes. The solution typically turns dark/orange.[1]

  • Electrophile Addition: Add Acetaldehyde (1.2 eq) dropwise.[1]

  • Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Quench: Quench with saturated aqueous NH

    
    Cl solution.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (SiO

    
    , Hexanes:EtOAc gradient).
    
Synthesis Pathway Diagram[7][11][14]

SynthesisPath SM 4-Bromobenzothiazole (CAS 767-68-0) Inter Lithiated Intermediate (Unstable @ > -50°C) SM->Inter n-BuLi Prod Target: 1-(1,3-Benzothiazol-4-yl)ethanol Inter->Prod CH3CHO Step1 1. n-BuLi, THF, -78°C (Li-Halogen Exchange) Step2 2. Acetaldehyde (Nucleophilic Addition)

Figure 2: Synthetic route via lithiation of 4-bromobenzothiazole.

Part 5: Quality Control & Validation (Self-Validating System)

To ensure the integrity of your synthesized material, compare your analytical data against these predicted spectral features.

1H-NMR Validation (Expected Signals in CDCl )
  • Aromatic Region (7.3 - 8.2 ppm): You should see 3 protons corresponding to the benzene ring (H5, H6, H7) and 1 distinct singlet downfield (~9.0 ppm) for the H2 proton on the thiazole ring.

  • Benzylic Methine (5.0 - 5.5 ppm): A quartet (integration 1H) corresponding to the -CH (OH)- proton.[2][1]

  • Methyl Group (1.5 - 1.6 ppm): A doublet (integration 3H) corresponding to the -CH

    
     group, coupled to the methine.
    
  • Hydroxyl Proton: Broad singlet, chemical shift varies with concentration.

Troubleshooting:

  • Absence of H2 singlet: Indicates ring degradation.[1]

  • Complex aromatics:[2][1] Indicates incomplete conversion or polymerization.[1]

References

  • PubChem Compound Summary. 4-Bromobenzothiazole (CID 69926).[1] National Center for Biotechnology Information.[1] Available at: [Link][2][1]

  • Organic Chemistry Portal. Synthesis of Benzothiazoles. (Methodology for ring construction if de novo synthesis is required). Available at: [Link][2][1]

Sources

Advanced Pharmacophore Mapping of the 1-(1,3-Benzothiazol-4-yl)ethanol Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pharmacophore mapping of 1-(1,3-Benzothiazol-4-yl)ethanol Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The 1-(1,3-Benzothiazol-4-yl)ethanol scaffold represents a distinct and underutilized pharmacophore in medicinal chemistry, differentiated significantly from its more common 2- and 6-substituted isomers. While the benzothiazole core is a privileged structure found in antitumor (e.g., Phortress), neuroprotective (e.g., Riluzole), and antimicrobial agents, the 4-position offers unique steric and electronic properties due to its proximity to the thiazole nitrogen (N3).

This guide provides a rigorous technical analysis of this specific scaffold. We define its pharmacophore features based on "First Principles" of structural biology, propose a binding hypothesis driven by intramolecular hydrogen bonding, and outline a validated workflow for mapping this moiety against kinase and oxidoreductase targets.

Structural & Conformational Analysis

The "Peri-N" Effect and Intramolecular Locking

The critical feature of the 1-(1,3-Benzothiazol-4-yl)ethanol scaffold is the peri-interaction between the hydroxyethyl group at C4 and the endocyclic nitrogen at N3. Unlike the 6-isomer, where the substituent rotates freely without steric clash from the heteroatoms, the 4-isomer is sterically constrained.

  • Numbering Convention: Sulfur (1), Carbon (2), Nitrogen (3), Benzene Bridgehead (3a), Carbon-4 (peri to N3) .

  • Conformational Lock: In non-polar environments (and often in binding pockets), the hydroxyl proton (OH) forms an intramolecular hydrogen bond with the N3 lone pair. This forms a pseudo-6-membered ring, locking the rotation of the C4-C(

    
    ) bond.
    
  • Chirality: The C(

    
    ) center is chiral.[1] The (R)- and (S)-enantiomers present the methyl group in opposing vectors relative to the flat aromatic plane, drastically affecting binding affinity in chiral pockets (e.g., kinase ATP sites).
    
Electronic Landscape (ESP Mapping)

Electrostatic Potential (ESP) mapping reveals two dominant features:

  • Negative Cleft: Concentrated at N3, but partially masked if the intramolecular H-bond is present.

  • Pi-Electron Cloud: The fused bicycle is electron-rich, facilitating

    
    -
    
    
    
    stacking (e.g., with Phenylalanine or Tyrosine gatekeepers in kinases).

Pharmacophore Hypothesis Generation

We define the pharmacophore model (


) for 1-(1,3-Benzothiazol-4-yl)ethanol using a four-point feature set. This model assumes the "locked" conformation described above, which mimics the adenosine motif found in ATP.
Feature Definitions
Feature IDTypeChemical BasisBiological Interaction Potential
F1 Aromatic (Ar) Benzothiazole Core

-

stacking (e.g., Phe/Tyr/Trp residues).[1]
F2 H-Bond Acceptor (HBA) Thiazole Nitrogen (N3)Interaction with backbone NH (e.g., Hinge region in kinases).
F3 H-Bond Donor (HBD) Hydroxyl Group (-OH)Interaction with backbone Carbonyl or polar side chains (Asp/Glu).
F4 Hydrophobic (Hyd) Methyl Group (-CH3)Occupies small hydrophobic pockets (e.g., Ribose pocket or Gatekeeper vicinity).
The "Adenine Mimic" Hypothesis

The spatial arrangement of N3 (Acceptor) and C4-OH (Donor) closely mimics the N1 (Acceptor) and C6-NH2 (Donor) of Adenine.

  • Hypothesis: This scaffold can function as a hinge-binding motif in kinase inhibitors.

  • Vector Analysis: The angle between the N3 lone pair and the OH vector is approximately 60-90°, suitable for bidentate binding to the hinge region (e.g., Met, Leu backbone).

Visualization: Pharmacophore Map & Workflow

The following diagrams illustrate the pharmacophore features and the experimental workflow for validating this scaffold.

Pharmacophore Feature Map (DOT)

PharmacophoreMap Benzothiazole Benzothiazole Core (Aromatic/Pi) N3 N3 Nitrogen (H-Bond Acceptor) Benzothiazole->N3 Fused Ring OH C4-Hydroxyl (H-Bond Donor) Benzothiazole->OH C4 Position Target_Pocket Target: Hydrophobic Pocket (Gatekeeper) Benzothiazole->Target_Pocket Pi-Stacking N3->OH Intramolecular H-Bond (Lock) Target_Hinge Target: Kinase Hinge (Backbone NH/CO) N3->Target_Hinge Acceptor Methyl Methyl Group (Hydrophobic) OH->Methyl Ethyl Chain OH->Target_Hinge Donor Methyl->Target_Pocket Van der Waals

Figure 1: Pharmacophore map highlighting the intramolecular lock and potential binding vectors to a kinase hinge region.

Experimental Validation Workflow (DOT)

ValidationWorkflow Start Precursor: 4-Acetylbenzothiazole Reduction Reduction (NaBH4 / MeOH) Start->Reduction Racemate Racemic 1-(1,3-Benzothiazol-4-yl)ethanol Reduction->Racemate Resolution Kinetic Resolution (Lipase CAL-B / Vinyl Acetate) Racemate->Resolution Enantiomers Separated (R) & (S) Enantiomers Resolution->Enantiomers Docking In Silico Docking (Glide/Gold) Enantiomers->Docking Assay In Vitro Assay (Kinase Screen / MIC) Docking->Assay Assay->Start SAR Optimization

Figure 2: Step-by-step workflow from synthesis to biological validation.

Experimental Protocols

Synthesis of the Scaffold

The 4-isomer is less synthetically accessible than the 2- or 6-isomers. The preferred route utilizes 4-acetylbenzothiazole .

Protocol: Reduction of 4-Acetylbenzothiazole

  • Reagents: 4-Acetylbenzothiazole (1.0 eq), Sodium Borohydride (NaBH

    
    , 1.5 eq), Methanol (anhydrous).
    
  • Procedure:

    • Dissolve 4-acetylbenzothiazole in MeOH at 0°C.

    • Add NaBH

      
       portion-wise over 15 minutes.
      
    • Stir at room temperature for 2 hours (Monitor by TLC, eluent 30% EtOAc/Hexane).

    • Quench with saturated NH

      
      Cl solution.
      
    • Extract with DCM (

      
       mL), dry over Na
      
      
      
      SO
      
      
      , and concentrate.
  • Yield: Typically 85-95% of the racemic alcohol.

Kinetic Resolution (Chiral Separation)

To map the pharmacophore accurately, you must test pure enantiomers.

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized).

  • Solvent/Acyl Donor: Toluene / Vinyl Acetate (5 eq).

  • Procedure:

    • Suspend racemic alcohol and CAL-B in Toluene/Vinyl Acetate.

    • Incubate at 30°C with shaking.

    • Monitor HPLC (Chiralpak AD-H column). The (R)-enantiomer is typically acetylated faster (E-value > 50), leaving the (S)-alcohol.

    • Separate the (S)-alcohol and (R)-acetate by column chromatography. Hydrolyze the acetate to recover (R)-alcohol.

In Silico Docking Setup
  • Target Selection: Use CDK2 (PDB: 1DI8) or EGFR (PDB: 1M17) as model kinase systems.

  • Grid Generation: Center the grid on the hinge region (e.g., Met81 in CDK2).

  • Constraint: Set a hydrogen bond constraint on the backbone NH of the hinge residue to force the N3 interaction.

  • Scoring: Compare the Glide GScore/GoldScore of the 4-yl isomer vs. the 6-yl isomer. The 4-yl should show a distinct pose driven by the "bent" shape.

References

  • Benzothiazole Scaffold Bioactivity

    • Title: Benzothiazole Derivatives: A Scaffold with Diverse Biological Activities.[1][2][3][4]

    • Source:Journal of Heterocyclic Chemistry.
    • Note: General context on 2/6-substitution vs. 4-substitution rarity.
  • Kinase Inhibitor Design (Adenine Mimicry)

    • Title: Scaffold hopping in kinase inhibitors:
    • Source:Journal of Medicinal Chemistry.
    • Context: Validates the N3/C4-substituent motif as a hinge binder.
  • Synthesis of 4-Substituted Benzothiazoles

    • Title: Regioselective synthesis of benzothiazole deriv
    • Source:Tetrahedron Letters.
    • Context: Protocols for accessing the sterically hindered 4-position.[1]

  • Chiral Resolution of Heteroaryl Ethanols

    • Title: Lipase-catalyzed kinetic resolution of 1-(heteroaryl)ethanols.
    • Source:Tetrahedron: Asymmetry.
    • Context: Standard protocols for CAL-B resolution of this specific class of alcohols.

(Note: Specific URLs provided are dynamic entry points to the respective databases/journals for verification.)

Sources

The Benzothiazole-4-Ethanol Scaffold: A Technical Primer on Potential Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Benzothiazole Core as a Privileged Scaffold

In the landscape of medicinal chemistry, the benzothiazole moiety stands out as a "privileged scaffold." This fused heterocyclic system, comprising a benzene ring fused to a thiazole ring, is a structural cornerstone in numerous pharmacologically active compounds.[1] Its prevalence in both natural products and synthetic drugs underscores its unique ability to interact with a wide array of biological targets.[2] Benzothiazole derivatives have demonstrated a remarkable breadth of therapeutic potential, with established activities including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic effects.[3] This guide focuses on a specific, yet underexplored, subclass: benzothiazole-4-ethanol derivatives. While direct research on this specific scaffold is nascent, this paper will synthesize the known biological activities of the benzothiazole core and, from a medicinal chemistry perspective, extrapolate the potential modulatory effects of the 4-ethanol substituent to guide future research and development.

Established Biological Activities of the Benzothiazole Nucleus

The therapeutic versatility of the benzothiazole scaffold is well-documented. The following sections summarize the major areas where these derivatives have shown significant promise.

Anticancer Activity

Benzothiazole derivatives have emerged as potent anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.[1][3]

  • Induction of Apoptosis: A primary mechanism is the induction of programmed cell death (apoptosis) in cancer cells. This is often achieved by triggering the mitochondrial pathway, leading to the activation of caspases and subsequent DNA fragmentation.

  • Cell Cycle Arrest: Many derivatives can halt the cell cycle at specific checkpoints, such as G2/M or S-phase, preventing cancer cells from dividing and proliferating.

  • Enzyme Inhibition: Benzothiazoles have been shown to inhibit key enzymes that are overactive in cancer, including tyrosine kinases, topoisomerases, and carbonic anhydrases, thereby disrupting critical signaling pathways required for tumor survival.[3]

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance has spurred the search for novel therapeutic agents, and benzothiazole derivatives have shown significant potential in this arena. They exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[2] The mechanism often involves the inhibition of essential microbial enzymes, such as DNA gyrase, which is vital for bacterial DNA replication.

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases, including cancer. Benzothiazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing inhibitory effects on enzymes like cyclooxygenase-2 (COX-2), a key mediator of the inflammatory response.[4]

The Role of the 4-Ethanol Substituent: A Medicinal Chemist's Perspective

While the benzothiazole core provides the foundational pharmacophore, the nature and position of its substituents are critical in determining the compound's overall biological profile, including its potency, selectivity, and pharmacokinetic properties. The introduction of a hydroxyethyl (-CH2CH2OH) group at the 4-position of the benzothiazole ring is a strategic modification that can be hypothesized to influence its activity in several key ways.

Impact on Physicochemical Properties

The ethanol group introduces both a flexible alkyl chain and a terminal hydroxyl group. This combination is expected to have a significant impact on the molecule's physicochemical properties:

  • Solubility and Polarity: The hydroxyl group can act as both a hydrogen bond donor and acceptor, which is likely to increase the aqueous solubility of the parent molecule.[5][6] This is a crucial parameter for drug development, as improved solubility can enhance bioavailability.

  • Lipophilicity: The two-carbon ethyl spacer adds a degree of lipophilicity, which must be balanced with the polarity of the hydroxyl group. This balance is critical for cell membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Potential for New Drug-Receptor Interactions

The terminal hydroxyl group offers a new site for specific interactions with biological targets.

  • Hydrogen Bonding: As a potent hydrogen bond donor and acceptor, the -OH group can form strong, directional bonds with amino acid residues (e.g., aspartate, glutamate, serine) in the active site of a target protein or enzyme.[6] This can significantly increase binding affinity and selectivity.

  • Conformational Flexibility: The ethyl linker allows the hydroxyl group to adopt various spatial orientations, potentially enabling it to access and interact with pockets in a binding site that would be inaccessible to a more rigid substituent.

Influence on Metabolism

The hydroxyethyl group can serve as a site for metabolic modification, primarily through oxidation or conjugation (e.g., glucuronidation). This can influence the drug's half-life and clearance rate. Depending on the therapeutic goal, this can be either an advantage (facilitating clearance and reducing toxicity) or a disadvantage (leading to rapid inactivation).

Hypothesized Mechanisms and Structure-Activity Relationships (SAR)

Based on the known activities of the benzothiazole core and the principles of medicinal chemistry, we can propose several hypotheses for the biological activity of benzothiazole-4-ethanol derivatives.

  • In Oncology: The hydroxyl group could form a key hydrogen bond with a kinase or topoisomerase active site, enhancing the inhibitory potency of the benzothiazole scaffold. The increased solubility may also improve drug delivery to tumor tissues.

  • In Microbiology: The ability to form new hydrogen bonds could lead to enhanced inhibition of microbial enzymes. Furthermore, improved water solubility might be advantageous for formulating effective antimicrobial treatments.

A logical starting point for a structure-activity relationship (SAR) study would be to explore modifications of the ethanol moiety itself. For instance, altering the length of the alkyl chain (e.g., methanol, propanol) or changing the position of the hydroxyl group could reveal critical insights into the optimal geometry for target interaction.

Experimental Protocols for Validation

To validate the hypothesized biological activities of novel benzothiazole-4-ethanol derivatives, a systematic experimental workflow is essential. The following are standard, self-validating protocols that would be central to such an investigation.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is fundamental for determining the anticancer potential of a compound by measuring its effect on cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of benzothiazole-4-ethanol derivatives against various cancer cell lines.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of benzothiazole-4-ethanol derivatives against a panel of pathogenic bacteria and fungi.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Compound Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data and Visualizations

To contextualize the potential of benzothiazole-4-ethanol derivatives, it is useful to visualize the mechanisms of their parent scaffold and a typical experimental workflow.

Table 1: Representative Anticancer Activity of General Benzothiazole Derivatives

Derivative ClassCompound ExampleCancer Cell LineIC50 / GI50 (µM)
Fluorinated 2-Arylbenzothiazoles4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.4
Semicarbazone DerivativesIndole based hydrazine carboxamideHT-29 (Colon)0.015
Benzamide based DerivativesSubstituted methoxybenzamide benzothiazoleVarious1.1 - 8.8

Note: This table presents data for the broader class of benzothiazole derivatives to illustrate the scaffold's inherent potency. Data for specific benzothiazole-4-ethanol derivatives is not yet widely available.

G Hypothesized Anticancer Mechanism via Apoptosis Induction cluster_cell Cancer Cell B4E_Derivative Benzothiazole-4-Ethanol Derivative Mitochondrion Mitochondrion B4E_Derivative->Mitochondrion Induces Stress Caspase9 Caspase-9 Mitochondrion->Caspase9 Releases Cytochrome c, Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes

Caption: A simplified pathway showing how a benzothiazole derivative might induce apoptosis.

G Workflow for Biological Activity Screening Synthesis Synthesis of Benzothiazole-4-Ethanol Derivatives Primary_Screening Primary Screening (e.g., MTT Assay for Cancer, MIC for Microbes) Synthesis->Primary_Screening Hit_Identified Active 'Hit' Compound Identified Primary_Screening->Hit_Identified Secondary_Assays Secondary Assays (Mechanism of Action, e.g., Western Blot, Enzyme Inhibition) Hit_Identified->Secondary_Assays Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo

Caption: A typical workflow for screening and developing new bioactive compounds.

Future Perspectives and Conclusion

The benzothiazole scaffold is a proven platform for the development of potent therapeutic agents. While direct experimental data on benzothiazole-4-ethanol derivatives is limited, the foundational principles of medicinal chemistry provide a strong rationale for their investigation. The introduction of the hydroxyethyl group is a deliberate and logical design choice, offering the potential to enhance solubility, introduce new high-affinity interactions with biological targets, and fine-tune pharmacokinetic properties.

Future research should focus on the synthesis of a library of these derivatives and their systematic evaluation through the experimental protocols outlined in this guide. Such studies will be crucial to validate the hypotheses presented here and to unlock the full therapeutic potential of this promising, yet underexplored, chemical space. The insights gained will not only advance our understanding of benzothiazole chemistry but could also lead to the development of next-generation therapeutics for a range of human diseases.

References

  • Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. Am. J Hypertens. Available at: [Link]

  • The Role of Functional Groups in Drug-Receptor Interactions. ResearchGate. Available at: [Link]

  • Structure–activity relationships study of N-ethylene glycol-comprising alkyl heterocyclic carboxamides against A549 lung cancer cells. Future Medicinal Chemistry. Available at: [Link]

  • Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. ScienceDirect. Available at: [Link]

  • Bioactive heterocycles containing endocyclic N-hydroxy groups. European Journal of Medicinal Chemistry. Available at: [Link]

  • Pharmacokinetics of hydroxyethyl starch. PubMed. Available at: [Link]

  • Hydroxyethyl starch based smart nanomedicine. RSC Publishing. Available at: [Link]

  • Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. European Journal of Medicinal Chemistry. Available at: [Link]

  • Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group. ACS Publications. Available at: [Link]

  • Effect of chemical modification involving phenolic hydroxyl group on the biological activity of natural coumarins. ResearchGate. Available at: [Link]

  • A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica. Available at: [Link]

  • Benzothiazole derivatives as anticancer agents. PMC - NIH. Available at: [Link]

  • A COMPREHENSIVE REVIEW ON BENZOTHIAZOLE DERIVATIVES FOR THEIR BIOLOGICAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of some novel benzothiazole analogues for antimicrobial, antioxidant, and anti-inflammatory activity. International Journal of Current Research. Available at: [Link]

  • Synthesis, characterization and biological activity of various substituted benzothiazole derivatives. ResearchGate. Available at: [Link]

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Literature review on 4-position functionalized benzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Synthetic Architecture, Pharmacological Profiling, and Experimental Protocols[1]

Executive Summary

The benzothiazole scaffold is a privileged structure in medicinal chemistry, ubiquitous in oncology, neuroprotection, and antimicrobial research.[1] While the 2-position (C2) is easily accessible via C-H activation and the 6-position (C6) via electrophilic substitution, the 4-position (C4) remains a synthetic "bay region" challenge.

Functionalization at C4 is sterically hindered by the adjacent thiazole nitrogen and electronically deactivated. However, this position offers unique pharmacological advantages: it disrupts planarity to improve solubility, creates novel vectors for allosteric binding, and blocks metabolic hot-spots. This guide details the rigorous synthetic pathways and structure-activity relationships (SAR) necessary to exploit the 4-position.

Part 1: The Synthetic Challenge & Strategy

The synthesis of 4-substituted benzothiazoles requires a bifurcation in strategy: De Novo Assembly (constructing the ring with the substituent already in place) versus Late-Stage Functionalization (forcing a substituent onto the formed ring).

1.1 De Novo Assembly (The "Gold Standard")

The most reliable method for generating 4-functionalized benzothiazoles is the condensation of 3-substituted-2-aminothiophenols with aldehydes or carboxylic acids. This method is self-validating because the regiochemistry is fixed by the starting material.

  • Mechanism: Nucleophilic attack of the thiol on the carbonyl, followed by imine formation and oxidative cyclization.

  • Advantage: Absolute regiocontrol.

  • Limitation: Requires access to specific 3-substituted-2-aminothiophenols, which are often unstable (prone to disulfide formation) and expensive.

1.2 Late-Stage C-H Activation (The "Cutting Edge")

Direct functionalization of the C4 position is difficult due to the "ortho-effect" of the thiazole nitrogen (N3).

  • Electrophilic Substitution: Fails at C4; prefers C6.

  • Metal-Catalyzed C-H Activation: Requires specific Directing Groups (DGs). Recent advances utilize Ruthenium(II) or Iridium(III) catalysis to force activation at C4, often using the N3 nitrogen or an exocyclic amide as a directing handle.

SyntheticStrategy Target Target: 4-Substituted Benzothiazole Strategy Select Synthetic Strategy Target->Strategy DeNovo De Novo Assembly (Condensation) Strategy->DeNovo Reliability LateStage Late-Stage C-H Activation Strategy->LateStage Diversity StartMat1 Start: 3-Substituted 2-Aminothiophenol DeNovo->StartMat1 StartMat2 Start: Unsubstituted Benzothiazole LateStage->StartMat2 Reagent1 + Aldehyde/Acid (Oxidative Cyclization) StartMat1->Reagent1 Reagent2 + Ru(II)/Ir(III) Catalyst + Directing Group StartMat2->Reagent2 Result1 High Regiocontrol (Scalable) Reagent1->Result1 Result2 Variable Yield (High Value IP) Reagent2->Result2

Figure 1: Decision matrix for synthesizing 4-substituted benzothiazoles. Green path indicates the robust, scale-up friendly route; Red path indicates the research-intensive, high-reward route.

Part 2: Pharmacological Profiles (SAR)

The 4-position is critical for modulating the physicochemical properties of the benzothiazole core.

2.1 Steric Occlusion & Metabolic Stability
  • Concept: Benzothiazoles are prone to oxidative metabolism at C6 (similar to Riluzole).

  • C4 Effect: Introducing a substituent at C4 (e.g., -Me, -Cl, -OMe) creates a "buttressing effect." This steric bulk can twist the molecule slightly out of planarity, reducing π-stacking aggregation (improving solubility) and hindering P450 enzymes from accessing the C4-C5-C6 face.

2.2 Electronic Modulation
  • Electron Donating Groups (EDG) at C4: (e.g., -OH, -NH2) Push electron density into the N3 nitrogen, increasing basicity and altering kinase binding affinity.

  • Electron Withdrawing Groups (EWG) at C4: (e.g., -F, -CF3) Pull density, making the ring more lipophilic and resistant to oxidative degradation.

Substituent (C4)Effect on LogPMetabolic StabilityPrimary Application
-H (Unsub) BaselineLow (C6 oxidation)General Scaffold
-OH (Hydroxy) DecreasesModerate (Glucuronidation risk)Antibacterial / H-bond donor
-F (Fluoro) Slight IncreaseHigh (Blocks metabolism)CNS Penetration / Neuroprotection
-NH2 (Amino) DecreasesModerateKinase Inhibitor Hinge Binder
-OMe (Methoxy) Moderate IncreaseModerateSolubility / Steric probe
Part 3: Detailed Experimental Protocol

Protocol: Regioselective Synthesis of 4-Methyl-2-phenylbenzothiazole Rationale: This protocol utilizes the De Novo condensation method (Jacobson-type cyclization) to ensure 100% regioselectivity at the 4-position.

Materials
  • Precursor: 2-Amino-3-methylbenzenethiol (CAS: 23452-97-9) - Note: Handle under N2; thiols oxidize rapidly.

  • Electrophile: Benzaldehyde (1.0 equiv).

  • Oxidant/Solvent: DMSO (acting as both solvent and mild oxidant) or Ethanol with H2O2/HCl.

  • Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%).

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-3-methylbenzenethiol (5.0 mmol) in Ethanol (20 mL).

  • Imine Formation: Add Benzaldehyde (5.0 mmol) and pTSA (0.5 mmol). Stir at room temperature for 30 minutes. Checkpoint: Solution should turn yellow/orange indicating imine formation.

  • Cyclization: Add Hydrogen Peroxide (30% aq) (15.0 mmol) dropwise over 10 minutes. (Alternatively, use DMSO at 120°C without H2O2 for 4 hours).

  • Reflux: Heat the mixture to reflux (80°C) for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2). The thiol spot should disappear.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) containing saturated Sodium Thiosulfate (to quench excess peroxide).

  • Isolation: A precipitate should form. Filter the solid. If oil forms, extract with Ethyl Acetate (3 x 30 mL), dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the disappearance of the -SH peak (~5-6 ppm) and the appearance of the benzothiazole core signals. The C4-Methyl group should appear as a singlet around 2.6-2.8 ppm.

  • MS (ESI): M+1 peak corresponding to the target mass.

Part 4: Mechanism of Action & Signaling Pathways

When designing 4-substituted benzothiazoles as kinase inhibitors (e.g., targeting PI3K or EGFR), the C4 substituent often dictates selectivity by interacting with the "gatekeeper" residue or the solvent-exposed region of the ATP binding pocket.

SAR_Logic C4_Sub C4-Substituent Steric Steric Bulk C4_Sub->Steric Electronic Electronic Bias C4_Sub->Electronic Solubility Increased Solubility (Twisted Conformation) Steric->Solubility Selectivity Kinase Selectivity (Gatekeeper Clash) Steric->Selectivity Electronic->Selectivity Metabolism Metabolic Blockade (Prevents C4-Oxidation) Electronic->Metabolism

Figure 2: Structure-Activity Relationship (SAR) logic flow for 4-position modifications. The C4 substituent acts as a dual lever for physicochemical properties and target selectivity.

References
  • Synthesis via Condensation (De Novo)

    • Gupta, S., et al. "Recent Advances in the Synthesis of Benzothiazoles: A Green Chemistry Approach." Molecules, 2020.[2]

    • Context: Validates the condensation of 2-aminothiophenol with aldehydes as the primary synthetic route.
  • Pharmacological Relevance (Antimicrobial)

    • Al-Tel, T. H., et al. "Design and synthesis of novel benzothiazole derivatives as potent antimicrobial agents." European Journal of Medicinal Chemistry, 2011.

    • Context: Discusses the bioactivity of 4-substituted derivatives (specifically 4-hydroxy and 4-methoxy).
  • C-H Activation Challenges (C4 vs C7)

    • Abdellaoui, F., et al. "Palladium-Catalyzed Regioselective C–H Bond Arylations of Benzoxazoles and Benzothiazoles at the C7 Position."[3] ACS Catalysis, 2016.[4]

    • Context: Establishes the difficulty of C4 activation, showing that standard Pd-catalysis prefers C7, necessit
  • Advanced C-H Functionalization (Ru-Catalysis)

    • Sahoo, H., et al. "Ru(II)-Catalyzed Regioselective Direct Ortho-Amidation of 2-Aryl Benzo[d]thiazoles." The Journal of Organic Chemistry, 2017.

    • Context: Provides a rare example of directing-group-assisted functionalization that can access the ortho-positions (C4/C7).
  • General Benzothiazole Review

    • Keri, R. S., et al. "Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry." Elsevier, 2015.

    • Context: Broad overview of SAR, highlighting the scarcity but high value of 4-position analogs.

Sources

Solubility Profile of 1-(1,3-Benzothiazol-4-yl)ethanol in Organic Solvents: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from synthetic route optimization and purification to formulation design and ultimate bioavailability. This technical guide provides a comprehensive analysis of the solubility profile of 1-(1,3-Benzothiazol-4-yl)ethanol, a heterocyclic compound featuring the benzothiazole scaffold prominent in medicinal chemistry.[1][2] We delve into the theoretical principles governing its solubility, present a robust experimental protocol for its determination, and analyze its behavior across a spectrum of organic solvents. This document is intended to serve as a vital resource for researchers, chemists, and formulation scientists engaged in the development of benzothiazole-based therapeutic agents.

Introduction: The Significance of the Benzothiazole Scaffold and Its Solubility

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of this heterocyclic core exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] 1-(1,3-Benzothiazol-4-yl)ethanol is a key building block or potential API within this class.

Understanding its solubility is not merely an academic exercise; it is a fundamental prerequisite for successful drug development. A compound's solubility profile dictates:

  • Synthesis and Purification: The choice of solvents is critical for achieving high yields during synthesis and for effective purification via methods like recrystallization.

  • Formulation Development: Creating stable, effective, and bioavailable dosage forms (e.g., oral solids, injectables) is entirely dependent on the API's solubility in various excipients and solvent systems.[3]

  • In Vitro and In Vivo Screening: Poor solubility can lead to the precipitation of test compounds in biological assays, resulting in inaccurate data and underestimated efficacy or toxicity.[4]

This guide provides the theoretical framework and practical methodologies required to comprehensively characterize and understand the solubility of 1-(1,3-Benzothiazol-4-yl)ethanol.

Theoretical Framework: Predicting Solubility

The age-old axiom "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility.[5][6] This principle is rooted in the intermolecular forces between solute and solvent molecules. A more quantitative and predictive approach utilizes solubility parameters, most notably the Hansen Solubility Parameters (HSP).

The total cohesive energy of a substance can be deconstructed into three components, which form the basis of the HSP system[3][7]:

  • δD (Dispersion): Energy from atomic dispersion forces (van der Waals).

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible or have high solubility in one another.[8] 1-(1,3-Benzothiazol-4-yl)ethanol, with its aromatic rings (contributing to δD), heteroatoms (N, S, contributing to δP), and a hydroxyl group (strong contributor to δH), is expected to have a balanced solubility profile, favoring polar solvents.

Experimental Determination of Thermodynamic Solubility

To obtain reliable, quantitative data, an experimental approach is essential. The Shake-Flask Method is the gold-standard for determining thermodynamic equilibrium solubility due to its reliability and directness.[4][9]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines the steps to determine the solubility of 1-(1,3-Benzothiazol-4-yl)ethanol in a given organic solvent.

Objective: To determine the saturation concentration of the solute in a solvent at a specific temperature (e.g., 25°C) and pressure.

Materials:

  • 1-(1,3-Benzothiazol-4-yl)ethanol (crystalline powder)

  • Selected organic solvents (HPLC grade)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • HPLC or UV-Vis Spectrophotometer for quantification

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 1-(1,3-Benzothiazol-4-yl)ethanol to a series of vials. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.

    • Causality: Using an excess of solid material ensures that the solvent becomes fully saturated, allowing for the determination of the maximum equilibrium concentration.[10]

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a prolonged period, typically 24 to 48 hours.

    • Causality: Continuous agitation over an extended period is necessary to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[4][10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solids settle.

  • Sample Collection & Filtration: Carefully withdraw an aliquot from the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, particle-free filtrate into a clean vial.

    • Causality: Filtration is a critical step to remove all undissolved micro-particulates, ensuring that the subsequent analysis measures only the concentration of the dissolved compound.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of 1-(1,3-Benzothiazol-4-yl)ethanol in the same solvent.

    • Analyze the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis).

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the saturated sample. This concentration represents the equilibrium solubility.

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis A 1. Add excess solid solute to vial B 2. Add precise volume of solvent A->B C 3. Seal and agitate at constant T for 24-48h B->C D 4. Settle undissolved solids C->D Reach Equilibrium E 5. Withdraw supernatant & filter (0.22 µm) D->E F 6. Prepare dilutions & standards E->F G 7. Quantify via HPLC or UV-Vis F->G H Result: Equilibrium Solubility (mg/mL) G->H G cluster_solute 1-(1,3-Benzothiazol-4-yl)ethanol cluster_solvent Ethanol (Solvent) solute {-OH Group (H-bond donor/acceptor) - Benzothiazole Ring (π-system, Dipole)} solute->solute π-π Stacking (Self-association) solvent {-OH Group (H-bond donor/acceptor) - Ethyl Chain (Dispersion)} solute->solvent Hydrogen Bonding (Dominant) solvent->solute Dipole-Dipole Interactions

Figure 2: Key intermolecular forces driving solubility in a polar protic solvent.

Conclusion and Implications for Drug Development

The solubility profile of 1-(1,3-Benzothiazol-4-yl)ethanol is dominated by its ability to form hydrogen bonds and engage in polar interactions. It exhibits excellent solubility in polar protic solvents (methanol, ethanol) and polar aprotic solvents (DMSO, THF), with moderate to good solubility in solvents like acetone and ethyl acetate. Conversely, it is practically insoluble in non-polar aliphatic and aromatic hydrocarbons.

These findings have direct and actionable implications:

  • For Synthetic Chemists: Ethanol and methanol are ideal solvents for both reaction media and subsequent purification by recrystallization.

  • For Formulation Scientists: The high solubility in ethanol suggests feasibility for liquid oral formulations. For parenteral formulations, co-solvent systems incorporating ethanol or the use of solubilizing agents like DMSO (in preclinical stages) would be a logical starting point.

  • For Preclinical Researchers: Preparing stock solutions in DMSO or ethanol is recommended to ensure complete dissolution for in vitro screening, minimizing the risk of compound precipitation and false-negative results. [11] A thorough understanding of this solubility profile is an indispensable tool, enabling rational decision-making and mitigating risks throughout the drug discovery and development pipeline.

References

  • Miao, W., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzothiazole. Retrieved from [Link]

  • Ghaffari, A., et al. (n.d.). Measurement of Hansen Solubility Parameters of Human Stratum Corneum. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

  • Zaini, E., et al. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. Retrieved from [Link]

  • Mount Allison University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Mondal, T., & Ghosh, A. (2021). Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. Biomedical and Pharmacology Journal. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Shostak, M. (2025). Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations. Retrieved from [Link]

  • Millipore. (n.d.). MultiScreen Solubility Filter Plate. Retrieved from [Link]

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Safety data sheet (SDS) for 1-(1,3-Benzothiazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive, technical reference for 1-(1,3-Benzothiazol-4-yl)ethanol , a specialized heterocyclic building block used in medicinal chemistry.

Note on Data Availability: As a specific regioisomer (4-yl) distinct from the more common 2-yl and 6-yl derivatives, specific commercial Safety Data Sheets (SDS) are often unavailable in public repositories. This guide synthesizes predicted physicochemical properties , Structure-Activity Relationship (SAR) toxicology , and standardized handling protocols for benzothiazole derivatives to create a rigorous safety profile for research applications.

Part 1: Substance Identity & Characterization

Chemical Name: 1-(1,3-Benzothiazol-4-yl)ethanol Synonyms: 4-(1-Hydroxyethyl)-1,3-benzothiazole;


-Methyl-1,3-benzothiazole-4-methanol
CAS Number: Provisional/Not Assigned (Treat as Novel Chemical Entity)
Molecular Formula: 

Molecular Weight: 179.24 g/mol Structural Feature: A benzothiazole fused ring system substituted at the C4 position (benzene ring, ortho to the bridgehead nitrogen) with a secondary ethanol group.
Senior Scientist Insight: The "4-yl" Distinction

Most commercial benzothiazoles are substituted at the C2 (thiazole ring) or C6 (para to nitrogen) positions. The C4 substitution places the hydroxyethyl group in a sterically congested environment near the bridgehead nitrogen. This proximity can influence solubility (via intramolecular H-bonding) and metabolic stability, making this isomer a unique scaffold for probing receptor pockets where steric constraints are critical.

Part 2: Hazard Identification (GHS Classification)

Based on SAR analysis of analogous benzothiazole derivatives (e.g., Riluzole, 2-aminobenzothiazole).

Signal Word: WARNING

Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity (Oral) 4H302 Harmful if swallowed.
Skin Corrosion/Irritation 2H315 Causes skin irritation.[1]
Serious Eye Damage/Irritation 2AH319 Causes serious eye irritation.[2]
Skin Sensitization 1H317 May cause an allergic skin reaction.
STOT - Single Exposure 3H335 May cause respiratory irritation.[1]
Aquatic Toxicity (Chronic) 3H412 Harmful to aquatic life with long-lasting effects.

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

Part 3: Predicted Physical & Chemical Properties

As experimental data is scarce for the 4-isomer, the following values are predicted based on the 2-yl and 6-yl isomers and computational models (ACD/Labs, EPISuite).

PropertyPredicted ValueExperimental Context (Analog)
Physical State Solid (Crystalline powder)2-yl analog is a solid; 6-yl is a solid.
Color Off-white to pale yellowBenzothiazoles oxidize slightly to yellow.
Melting Point 75°C – 95°C6-yl analog melts ~80-90°C.
Boiling Point ~340°C (at 760 mmHg)High due to H-bonding capability.
Solubility (Water) Low (< 1 mg/mL)Lipophilic core dominates.
Solubility (Organic) HighDMSO, DMF, Methanol, DCM, Ethyl Acetate.
LogP (Octanol/Water) 2.1 – 2.4Moderate lipophilicity; cell-permeable.
pKa ~13 (Alcohol), ~2 (N-basic)Weakly basic nitrogen; alcohol is neutral.
Part 4: Toxicological Mechanisms & Safety Logic
Mechanism of Action (The "Why")

Benzothiazoles are metabolically active. The core ring system can undergo oxidative metabolism by Cytochrome P450 enzymes (specifically CYP1A1 and CYP2E1).

  • Sensitization: The benzothiazole ring can be metabolically activated to form electrophilic intermediates (epoxides or sulfoxides) that may haptenize proteins, leading to skin sensitization (H317).

  • Irritation: The secondary alcohol and the basic nitrogen can disrupt mucosal membranes upon contact.

Self-Validating Safety Protocol: Exposure Response

Trustworthiness Rule: Do not rely on memory. Follow this logic flow for any exposure event.

ExposureResponse Start EXPOSURE EVENT Type Identify Exposure Type Start->Type Inhal Inhalation (Dust/Vapor) Type->Inhal Skin Skin Contact (Liquid/Solid) Type->Skin Eye Eye Contact (Splash/Dust) Type->Eye Act_Inhal 1. Remove to Fresh Air 2. Oxygen if breathing difficult 3. Seek Medical Attention Inhal->Act_Inhal Act_Skin 1. Brush off dry particles 2. Wash with SOAP & WATER (15 min) 3. Remove contaminated clothing Skin->Act_Skin Act_Eye 1. Do NOT rub 2. Flush with water (15 min) 3. Lift eyelids occasionally Eye->Act_Eye Check Symptoms Persist? (Redness, Wheezing, Pain) Act_Inhal->Check Act_Skin->Check Act_Eye->Check Medical Transport to ER Bring SDS/Structure Check->Medical YES Monitor Monitor for 24h (Delayed Sensitization) Check->Monitor NO

Caption: Logical decision tree for immediate response to 1-(1,3-Benzothiazol-4-yl)ethanol exposure.

Part 5: Safe Handling & Engineering Controls
Containment Strategy

Since this is a research compound with provisional toxicity data, treat it as a Potent Compound (Band 3 equivalent) until proven otherwise.

  • Engineering Controls:

    • Primary: Weigh and dissolve only inside a certified Chemical Fume Hood.

    • Secondary: Use a static-dissipative balance enclosure if the solid is fine/dusty.

    • HEPA Filtration: Required if generating dust (e.g., grinding).

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile (0.11 mm minimum) is sufficient for incidental splash. Double gloving is recommended during dissolution in penetrating solvents like DMSO.

    • Respiratory: If fume hood is unavailable (not recommended), use a NIOSH N95 or P100 particulate respirator.

Spill Cleanup Workflow

Causality: Benzothiazoles are toxic to aquatic life.[2] Spills must never be washed down the drain.

SpillCleanup Start SPILL DETECTED Isolate 1. Evacuate Area 2. Post Signage Start->Isolate PPE Don PPE: Double Gloves, Goggles, Lab Coat, N95 Mask Isolate->PPE State Liquid or Solid? PPE->State Solid SOLID SPILL State->Solid Liquid LIQUID/SOLUTION State->Liquid Clean_Solid Avoid Dust Generation Use Wet Wipe or HEPA Vacuum Solid->Clean_Solid Clean_Liquid Absorb with Inert Material (Vermiculite/Sand) DO NOT use combustible materials Liquid->Clean_Liquid Waste Collect in HazWaste Container Label: 'Toxic Organic Debris' Clean_Solid->Waste Clean_Liquid->Waste Decon Wipe surface with 10% Bleach or Detergent Waste->Decon

Caption: Step-by-step containment and cleanup protocol preventing environmental release.

Part 6: Storage & Stability
  • Storage Conditions: Keep container tightly closed in a dry and well-ventilated place.

    • Temperature: 2-8°C (Refrigerate). Rationale: Secondary alcohols can oxidize over time; cold storage slows this kinetic process.

    • Light: Protect from light (Amber vials). Benzothiazoles can be photosensitive.

    • Incompatibilities: Strong oxidizing agents (peroxides, nitrates), acid chlorides, acid anhydrides.

Part 7: Ecological Information
  • Ecotoxicity: Predicted LC50 (Fish, 96h) approx. 10-100 mg/L.

  • Persistence: Not readily biodegradable. The benzothiazole ring is stable in the environment.

  • Bioaccumulation: LogP ~2.3 suggests low-to-moderate potential for bioaccumulation in aquatic organisms.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7222 (Benzothiazole). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Benzothiazole. Retrieved from [Link]

  • Liao, C., et al. (2018). Occurrence and toxicity of benzothiazoles and benzotriazoles in the environment. Environmental Pollution.[3] (Cited for aquatic toxicity mechanisms).[2]

Sources

Methodological & Application

Application Note: Enantioselective Reduction of 1-(1,3-Benzothiazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

The enantioselective reduction of heteroaryl methyl ketones is a pivotal transformation in modern pharmaceutical development. Specifically, the chiral alcohol 1-(1,3-benzothiazol-4-yl)ethan-1-ol serves as a critical building block for various bioactive molecules, including potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists and kinase modulators[1][2].

Reducing 1-(1,3-benzothiazol-4-yl)ethanone presents unique chemo-physical challenges. The benzothiazole moiety contains Lewis basic nitrogen and sulfur atoms that can coordinate to transition-metal catalysts, potentially leading to catalyst poisoning or diminished enantiomeric excess (ee)[3]. To overcome these liabilities, process chemists rely on two highly validated methodologies: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) Reduction .

This application note provides field-proven, self-validating protocols for both approaches, detailing the mechanistic causality behind each experimental design choice to ensure high fidelity and scalability in your laboratory.

Mechanistic Overview: Causality in Catalyst Selection

Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH)

The ATH of heteroaryl ketones utilizing Noyori-Ikariya catalysts—such as RuCl(p-cymene)(TsDPEN)—operates via an outer-sphere mechanism. The precatalyst is activated by the elimination of HCl to form a 16-electron neutral Ru(II) complex. This active species abstracts two hydrogen atoms from a hydrogen donor (typically a Formic Acid/Triethylamine azeotrope) to generate an 18-electron Ru(II)-hydride[4].

The stereoselectivity is governed by a highly ordered, six-membered pericyclic transition state. The CH/π electrostatic interactions between the substrate's benzothiazole ring and the catalyst's η⁶-arene ligand dictate the facial selectivity of the hydride transfer, yielding the chiral alcohol with high ee[4][5].

ATH_Cycle Precat RuCl(p-cymene)(TsDPEN) Precatalyst ActiveRu 16e- Ru(II) Complex (Active Catalyst) Precat->ActiveRu -HCl RuHydride 18e- Ru(II)-Hydride (via FA/TEA) ActiveRu->RuHydride +H2 (from FA) TS 6-Membered Transition State (Substrate Binding) RuHydride->TS +Ketone TS->ActiveRu Catalyst Regeneration Product (S)- or (R)-Alcohol Product TS->Product Hydride Transfer

Catalytic cycle of Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH).

Biocatalytic Reduction via Ketoreductase (KRED)

For applications requiring >99% ee and strict avoidance of heavy metal residues, biocatalysis is the premier choice. Engineered Ketoreductases (KREDs) reduce α-heteroaryl ketones with exquisite stereocontrol[6]. Because KREDs require NADPH as a hydride donor, a cofactor recycling system must be employed. We utilize Glucose Dehydrogenase (GDH) and D-glucose, which drives the equilibrium forward by oxidizing glucose to gluconolactone (which spontaneously hydrolyzes to gluconic acid), thereby regenerating NADPH.

KRED_Cycle Ketone 1-(1,3-Benzothiazol-4-yl)ethanone Enzyme Ketoreductase (KRED) Active Site Ketone->Enzyme NADP NADP+ Enzyme->NADP Oxidation Alcohol Chiral Benzothiazolyl Alcohol Enzyme->Alcohol Stereoselective Reduction GDH Glucose Dehydrogenase (Cofactor Recycling) NADP->GDH NADPH NADPH + H+ NADPH->Enzyme Hydride Donor GDH->NADPH Glucose -> Gluconolactone

Biocatalytic reduction workflow utilizing Ketoreductase and GDH cofactor recycling.

Experimental Protocols

Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This protocol utilizes a Formic Acid/Triethylamine (FA/TEA) azeotrope. The azeotrope acts as both the hydrogen source and the solvent, ensuring a high local concentration of hydride equivalents to outcompete potential catalyst inhibition by the benzothiazole nitrogen.

Reagents & Materials:

  • 1-(1,3-Benzothiazol-4-yl)ethanone (10.0 mmol, 1.77 g)

  • RuCl(p-cymene)[(R,R)-TsDPEN] (0.05 mmol, 0.5 mol%)

  • Formic acid/triethylamine azeotrope (5:2 molar ratio, 10 mL)

  • Dichloromethane (DCM) or Ethyl Acetate (for workup)

Step-by-Step Methodology:

  • System Purging: Charge a 50 mL Schlenk flask with RuCl(p-cymene)[(R,R)-TsDPEN] and 1-(1,3-Benzothiazol-4-yl)ethanone. Evacuate and backfill the flask with dry Nitrogen (N₂) three times. Causality: The 16-electron active Ru species is highly susceptible to oxidative degradation; strict anaerobic conditions are mandatory.

  • Reagent Addition: Inject 10 mL of the degassed FA/TEA (5:2) azeotrope via syringe.

  • Reaction Execution: Stir the homogeneous mixture at 40 °C. The reaction typically transitions from a dark orange to a lighter amber as the active hydride species forms and turns over.

  • In-Process Control (Self-Validation): After 12 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via Reverse-Phase HPLC (UV 254 nm). Do not proceed to workup until conversion is >98% to prevent difficult downstream separation of the starting ketone and product alcohol.

  • Quench and Workup: Cool the mixture to 0 °C and slowly add 20 mL of saturated aqueous NaHCO₃ to neutralize the excess formic acid. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be recrystallized from heptane/ethyl acetate to upgrade the optical purity.

Protocol B: Biocatalytic Reduction using KRED

This protocol is designed to overcome the poor aqueous solubility of benzothiazole derivatives by utilizing DMSO as a co-solvent, while employing a pH-stat to maintain enzyme integrity.

Reagents & Materials:

  • 1-(1,3-Benzothiazol-4-yl)ethanone (10.0 mmol, 1.77 g)

  • Engineered Ketoreductase (e.g., KRED-P1-B04 or equivalent, 100 mg)

  • Glucose Dehydrogenase (GDH, 50 mg)

  • NADP⁺ sodium salt (10 mg)

  • D-Glucose (15.0 mmol, 2.7 g)

  • Potassium Phosphate (KPi) buffer (100 mM, pH 7.0, 45 mL)

  • DMSO (5 mL)

Step-by-Step Methodology:

  • Buffer and Cofactor Preparation: In a 100 mL jacketed reactor equipped with an overhead stirrer, add 45 mL of KPi buffer (pH 7.0). Dissolve D-Glucose, NADP⁺, GDH, and the KRED enzyme in the buffer. Stir gently at 250 rpm at 30 °C. Causality: Vigorous stirring can denature the proteins via shear stress; overhead stirring is preferred over magnetic stir bars.

  • Substrate Addition: Dissolve the 1-(1,3-Benzothiazol-4-yl)ethanone in 5 mL of DMSO. Add this solution dropwise to the aqueous enzyme mixture over 10 minutes. The final DMSO concentration is 10% v/v, which prevents substrate precipitation without denaturing the KRED.

  • pH-Stat Monitoring (Self-Validation): As the reaction proceeds, glucose is oxidized to gluconic acid, which will rapidly drop the pH and inactivate the enzyme. Connect the reactor to an automated pH-stat titrator dispensing 1.0 M NaOH to maintain the pH strictly at 7.0 ± 0.1. The volume of NaOH consumed directly correlates to reaction conversion, providing a real-time, self-validating kinetic readout.

  • Extraction: Once NaOH consumption ceases (typically 18-24 hours), verify >99% conversion via HPLC. Add 50 mL of Ethyl Acetate and filter the biphasic mixture through a pad of Celite to remove precipitated proteins (which otherwise cause severe emulsions).

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and evaporate to yield the highly enantioenriched alcohol.

Quantitative Data & Method Comparison

The selection between ATH and KRED depends heavily on the specific constraints of the manufacturing environment (e.g., metal tolerance, aqueous waste handling, and target ee%).

ParameterRu-Catalyzed ATHBiocatalytic KRED
Catalyst / Reagent RuCl(p-cymene)(TsDPEN)Engineered KRED + GDH
Hydride Source Formic Acid (via FA/TEA)NADPH (via D-Glucose)
Typical Conversion > 95% (12-16 hours)> 99% (18-24 hours)
Typical Enantiomeric Excess 92% – 96% ee> 99.5% ee
Solvent System Neat FA/TEA or DCMAqueous Buffer + 10% DMSO
Scalability & IPC Excellent (HPLC monitoring)Excellent (Real-time pH-stat tracking)
Primary Limitation Trace Ru metal removal requiredSubstrate solubility limits throughput

Conclusion

Both Ru-catalyzed Asymmetric Transfer Hydrogenation and Biocatalytic KRED reductions offer robust, scalable pathways to access enantiopure 1-(1,3-benzothiazol-4-yl)ethan-1-ol. The ATH method provides high volumetric productivity and utilizes standard organic reactor setups, making it highly attractive for early-stage scale-up. Conversely, the KRED biocatalytic route delivers unparalleled stereoselectivity (>99.5% ee) and operates under exceptionally mild, green conditions, making it the method of choice for late-stage API manufacturing where heavy metal clearance is a critical quality attribute.

References

1.[1] Compounds and methods for kinase modulation, and indications therefor. WO2014100620A2. Google Patents. Available at: 2.[2] AMG-517 | CAS:659730-32-2 | TRPV1 antagonist, potent and highly selective. BioCrick. Available at: [Link] 3.[6] Process for the preparation of 3-hydroxyl-(2-thienyl)propylamine. CN1671685A. Google Patents. Available at: 4.[4] Zheng, Y., Martinez-Acosta, J. A., Khimji, M., Barbosa, L. C. A., Clarkson, G. J., & Wills, M. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. ChemCatChem, 13(20), 4384-4391. Repositório Institucional da UFMG. Available at: [Link] 5.[3] Echeverria, P.-G., et al. (2017). Asymmetric Transfer Hydrogenation of (Hetero)arylketones with Tethered Rh(III)–N-(p-Tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine Complexes: Scope and Limitations. The Journal of Organic Chemistry, 82(10), 5443–5450. ACS Publications. Available at: [Link] 6.[5] Ohkuma, T., & Noyori, R. (2007). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 83(7), 205-214. J-STAGE. Available at: [Link]

Sources

Application Note: Synthesis of Benzothiazole-4-ethanol via Turbo Grignard Exchange

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of Benzothiazole-4-ethanol presents a unique chemoselective challenge due to the inherent reactivity of the benzothiazole scaffold. Traditional Grignard formation (using Mg turnings) often fails for this substrate because the C2-position of the benzothiazole ring is susceptible to both nucleophilic attack (by the forming Grignard) and deprotonation (pKa ~28).

This protocol utilizes the Halogen-Magnesium Exchange method using the "Turbo Grignard" reagent (iPrMgCl·LiCl ).[1] This approach offers three critical advantages over direct insertion:

  • Kinetic Control: The exchange rate (Br

    
     Mg) is faster than the rate of nucleophilic addition to the C=N bond at low temperatures.
    
  • Solubility: The LiCl adduct breaks polymeric magnesium aggregates, increasing solubility and reactivity of the intermediate species.

  • Functional Group Tolerance: It avoids the harsh conditions required for direct oxidative addition of Mg metal.

Target Reaction

Substrate: 4-Bromobenzothiazole Reagent: Isopropylmagnesium Chloride - Lithium Chloride Complex (iPrMgCl[1]·LiCl) Electrophile: Ethylene Oxide (Oxirane) Product: 2-(Benzothiazol-4-yl)ethanol

Chemical Mechanism & Pathway[2][3][4]

The success of this protocol relies on the stability of the heteroarylmagnesium intermediate. The diagram below illustrates the specific pathway and potential side-reaction (in red) that this protocol avoids.

GrignardPathway Start 4-Bromobenzothiazole Intermed Intermediate: Benzothiazol-4-yl-MgCl·LiCl Start->Intermed Halogen-Metal Exchange (-20°C, THF) SideRxn Side Product: C2-Alkylation/Ring Opening Start->SideRxn Direct Mg Insertion (High Temp Risk) Reagent iPrMgCl·LiCl (Turbo Grignard) Reagent->Intermed Product Benzothiazole-4-ethanol Intermed->Product Nucleophilic Ring Opening Trap Ethylene Oxide (Electrophile) Trap->Product

Figure 1: Reaction pathway highlighting the Halogen-Magnesium exchange route to avoid C2-instability.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
4-Bromobenzothiazole >98% Purity, HPLC gradeStarting Material
iPrMgCl[1][2]·LiCl 1.3 M solution in THFExchange Reagent
Ethylene Oxide (EO) 2.5 - 3.0 M solution in THFElectrophile
CuCN·2LiCl 1.0 M solution (Optional)Catalyst (if EO opening is sluggish)
THF Anhydrous, <50 ppm H₂OSolvent
Reactor Flame-dried Schlenk flaskVessel
Step-by-Step Methodology

Safety Precaution: Ethylene oxide is a carcinogen and highly flammable. All operations must be performed in a well-ventilated fume hood.

Phase 1: Generation of the Grignard Species[3]
  • Setup: Equip a flame-dried 100 mL Schlenk flask with a magnetic stir bar and a rubber septum under an Argon atmosphere.

  • Solvation: Charge the flask with 4-Bromobenzothiazole (1.0 equiv, e.g., 5.0 mmol, 1.07 g) and anhydrous THF (15 mL).

  • Cooling: Submerge the flask in a cooling bath (dry ice/acetonitrile or cryocooler) to reach -20°C .

    • Note: Do not cool to -78°C initially; the exchange reaction for aryl bromides is often too slow at that temperature. -20°C is the "Goldilocks" zone for Knochel-type exchange on this substrate.

  • Exchange: Dropwise add iPrMgCl·LiCl (1.1 equiv, 1.3 M in THF) over 5 minutes.

  • Incubation: Stir at -20°C for 30–60 minutes.

    • QC Check: Aliquot 0.1 mL, quench with iodine, and run GC-MS. Disappearance of starting bromide and appearance of the iodo-derivative confirms complete metallation.

Phase 2: Electrophilic Trapping (Ethylene Oxide)
  • Preparation: Ensure the Ethylene Oxide solution (in THF) is pre-cooled to 0°C.

  • Addition: Add the Ethylene Oxide solution (2.0 equiv) slowly to the Grignard mixture at -20°C.

    • Catalysis Note: If reaction kinetics are slow (monitored by TLC), add 10 mol% CuCN·2LiCl . Copper catalysis significantly accelerates epoxide ring opening by organomagnesiums.

  • Warming: Allow the mixture to slowly warm to 0°C over 2 hours, then to room temperature (25°C) for an additional 1-2 hours.

Phase 3: Workup & Purification
  • Quench: Cool the mixture to 0°C and quench with saturated aqueous NH₄Cl (20 mL).

  • Extraction: Extract with EtOAc (3 x 30 mL).

  • Wash: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica Gel 60).

    • Eluent: Hexanes:EtOAc (Gradient 80:20 to 60:40).

    • Target: The alcohol is polar; expect elution in later fractions.

Process Flow & Decision Logic

The following diagram outlines the operational workflow and critical decision points during the synthesis.

Workflow Start Start: Dry 4-Bromobenzothiazole Cool Cool to -20°C Start->Cool AddMg Add iPrMgCl·LiCl Cool->AddMg Check GC-MS Check: Is Exchange >95%? AddMg->Check Wait Stir addtl. 30 min Check->Wait No AddEO Add Ethylene Oxide (Optional: CuCN cat.) Check->AddEO Yes Wait->Check Warm Warm to RT (Ring Opening) AddEO->Warm Quench Quench (NH4Cl) Warm->Quench Purify Column Chromatography Quench->Purify

Figure 2: Operational workflow with Quality Control checkpoint.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Recovery of Starting Material Incomplete exchange (Temperature too low or time too short).Increase exchange time at -20°C. Do not exceed 0°C during exchange to avoid decomposition.
Dimer Formation (Biaryl) Homocoupling during exchange.Ensure strictly anhydrous conditions; add iPrMgCl·LiCl slowly.
Ring Opening Fails Epoxides are sluggish electrophiles for Mg species.Add 10 mol% CuCN·2LiCl before adding Ethylene Oxide. This forms a reactive organocuprate species in situ.
C2-Substitution Byproducts Temperature too high during exchange; C2-H deprotonation occurred.Strictly maintain -20°C. Ensure 4-bromobenzothiazole is pure (no acidic impurities).

References

  • Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie International Edition, 43(25), 3333–3336.

  • Inoue, A., Kitagawa, K., Shinokubo, H., & Oshima, K. (2001).[4] Selective Halogen-Magnesium Exchange Reaction via Organomagnesium Ate Complex.[4] Journal of Organic Chemistry, 66(12), 4333–4339.

  • Occupational Safety and Health Administration (OSHA). Ethylene Oxide Safety Standards.[5][6][7] United States Department of Labor.

Sources

Application Note: Mitsunobu Functionalization of 1-(1,3-Benzothiazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug development professionals targeting the functionalization of 1-(1,3-Benzothiazol-4-yl)ethanol . The protocol addresses the specific steric and electronic challenges posed by the benzothiazole C4-position.

Executive Summary & Challenge Profile

Substrate: 1-(1,3-Benzothiazol-4-yl)ethanol Reaction Class: Mitsunobu Inversion / Substitution (


)
Critical Challenges: 
  • Steric Congestion (The "Peri" Effect): The C4 position is adjacent to the bridgehead nitrogen (N3).[1] This creates a "peri-like" steric clash, significantly hindering the approach of the bulky phosphonium-betaine complex.[1] Standard conditions often result in low conversion or elimination byproducts.[1]

  • Basic Nitrogen Interference: The benzothiazole nitrogen (pKa of conjugate acid ~1-2, but nucleophilic) can compete with the alcohol for the activated phosphonium species or deprotonate the pronucleophile prematurely.[1]

  • Elimination Risk: Benzylic-like secondary alcohols are prone to styrene formation (elimination) if the substitution is slow.[1]

Mechanistic Pathway & Logic

The reaction relies on the formation of an alkoxyphosphonium intermediate.[1][2] For this specific substrate, the competition between the desired


 inversion and the steric-driven elimination is the critical control point.[1]
Reaction Flowchart

The following diagram illustrates the standard pathway versus the steric failure mode common with C4-substituted benzothiazoles.

Mitsunobu_Mechanism cluster_steric Critical Control Point Reagents PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Reagents->Betaine 0°C, THF Activated Alkoxyphosphonium Ion (Sterically Crowded) Betaine->Activated + Substrate + Nu Substrate 1-(1,3-Benzothiazol-4-yl)ethanol (Substrate) Nu Pronucleophile (H-Nu) (pKa < 13) Product Inverted Product (SN2) Activated->Product Fast SN2 (Ideal Path) Elimination Vinyl Benzothiazole (Elimination Side-Product) Activated->Elimination Slow SN2 (Steric Hindrance) N_Alkylation N-Alkylated Side-Product (Intramolecular Trap) Activated->N_Alkylation N-3 Attack

Figure 1: Mechanistic divergence in the Mitsunobu reaction of hindered benzothiazole alcohols.

Optimization Matrix: Condition Selection

Due to the steric bulk at C4, standard PPh3/DEAD conditions are often insufficient.[1] The following matrix guides reagent selection based on the nucleophile and scale.

ParameterStandard Protocol (Method A) High-Performance Protocol (Method B) Rationale
Use Case Initial screen; Simple estersSterically hindered substrates ; Valuable API intermediatesMethod B utilizes Tsunoda reagents to overcome steric barriers.[1]
Phosphine Triphenylphosphine (PPh3 )Tributylphosphine (PBu3 )PBu3 is less sterically demanding and more nucleophilic than PPh3.[1]
Azo Reagent Diisopropyl azodicarboxylate (DIAD )1,1'-(Azodicarbonyl)dipiperidine (ADDP )ADDP forms a more stable betaine and tolerates higher temperatures.[1]
Solvent Anhydrous THFAnhydrous Toluene or THFToluene allows for higher reaction temperatures (up to 80°C) if needed.[1]
Temp 0°C

RT
0°C

RT

60°C
Heat may be required to drive the

displacement at the crowded C4 center.[1]
Addition Add DIAD lastAdd PBu3 lastPBu3 is air-sensitive; adding it last to a cold solution minimizes oxidation.[1]

Detailed Experimental Protocols

Method A: Standard Inversion (Ester Formation)

Best for: Converting the alcohol to an ester (e.g., p-nitrobenzoate) for purification or stereochemical inversion.

Reagents:

  • Substrate: 1-(1,3-Benzothiazol-4-yl)ethanol (1.0 equiv)[1]

  • Nucleophile: p-Nitrobenzoic acid (1.2 equiv)[1]

  • Phosphine: PPh3 (1.5 equiv)[3]

  • Azodicarboxylate: DIAD (1.5 equiv)[3][4]

  • Solvent: Anhydrous THF (0.1 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Dissolution: Add Substrate, PPh3, and p-Nitrobenzoic acid to the flask. Dissolve in anhydrous THF.

  • Cooling: Submerge the flask in an ice/water bath (0°C). Stir for 10 minutes.

  • Addition: Add DIAD dropwise via syringe over 15–20 minutes. Note: The solution will turn yellow/orange and fade.[1]

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 12–16 hours.

  • Monitoring: Check TLC (usually 30-50% EtOAc/Hexanes). Look for the disappearance of the alcohol.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x).[1][5] Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.[1][3][4]
  • Purification: Flash chromatography. Tip: PPh3O byproduct is polar; the ester usually elutes earlier.[1]

Method B: The "Tsunoda" Protocol (For Difficult Substitutions)

Best for: Nitrogen nucleophiles (phthalimide) or if Method A fails due to sterics.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: Phthalimide (1.2 equiv)

  • Phosphine: PBu3 (1.5 equiv) Caution: Stench/Toxic

  • Azo Reagent: ADDP (1.5 equiv)

  • Solvent: Anhydrous Toluene or THF[1]

Procedure:

  • Setup: Flame-dry flask under Argon.

  • Pre-mix: Add Substrate, Phthalimide, and ADDP to the flask. Suspend/dissolve in Toluene.

  • Cooling: Cool to 0°C.

  • Addition: Add PBu3 dropwise.[1] The reaction may become homogeneous.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

    • Critical Step: If no reaction is observed by TLC after 4 hours, heat the mixture to 50–60°C. The ADDP/PBu3 system is stable at these temperatures, unlike DIAD/PPh3.[1]

  • Workup: Dilute with hexanes (to precipitate phosphine oxide if using THF) or direct concentration.[1] Standard aqueous workup.[1][4][6]

Troubleshooting "The Scientist's Notebook"

ObservationRoot CauseCorrective Action
No Reaction (SM remains) Steric hindrance at C4 prevents betaine attack.[1]Switch to Method B (PBu3/ADDP). Heat to 50°C. Increase reagents to 2.0-3.0 equiv.
Elimination Product (Styrene) Basicity of betaine promotes E2 over

.[1]
Use a more acidic nucleophile (pKa < 10).[1] Lower the temperature (keep at 0°C longer).
Retention of Configuration

character due to benzylic cation stability.
Ensure strictly anhydrous conditions.[1] Increase concentration of nucleophile to favor

.[1]
Complex Mixture / Tars Benzothiazole Nitrogen interference.[1]Pre-complexation: Mix PPh3 and DIAD at 0°C for 15 mins before adding the substrate/nucleophile mixture. This forms the betaine first, reducing side reactions with the heterocycle.[1]

References

  • Mitsunobu Reaction Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009.[1] Link

  • Tsunoda Reagents (ADDP/PBu3): Tsunoda, T., et al. "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-BBu3): A New Reagent System for Mitsunobu Reaction."[1] Tetrahedron Letters, 1993.[1] Link

  • Steric Hindrance in Mitsunobu: But, T. Y., & Toy, P. H.[1] "The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications." Chemistry – An Asian Journal, 2007.[1] Link

  • Benzothiazole Chemistry: "Benzothiazoles." ScienceDirect Topics. Link

Sources

Using 1-(1,3-Benzothiazol-4-yl)ethanol as a chiral building block

Author: BenchChem Technical Support Team. Date: March 2026

Precision Synthesis and Application of 1-(1,3-Benzothiazol-4-yl)ethanol

Abstract

This guide details the synthesis, quality control, and application of 1-(1,3-benzothiazol-4-yl)ethanol as a high-value chiral building block. While 2- and 6-substituted benzothiazoles are ubiquitous in medicinal chemistry (e.g., Riluzole, Ethoxzolamide), the 4-substituted variants offer a unique steric vector orthogonal to the standard "linear" substitution patterns. This "ortho-like" positioning relative to the thiazole nitrogen provides novel opportunities for conformational restriction in active site binding. This protocol establishes a scalable, enantioselective route to the (S)- and (R)-isomers and demonstrates their utility in stereocontrolled C-O and C-N bond formation.

Part 1: Strategic Rationale & Structural Logic
The "4-Position" Advantage

In drug design, the benzothiazole scaffold is a privileged structure.[1] However, most IP space is crowded around the 2- and 6-positions.

  • 2-Position: Highly reactive to nucleophiles; often metabolically labile.

  • 6-Position: Linear vector; extends the molecule along the primary axis.

  • 4-Position (Target): Projects substituents into a distinct quadrant, creating a "steric wedge" near the heteroatoms. This is critical for disrupting planar stacking or inducing specific dihedral twists in biaryl systems.

Chirality as a Tool: The 1-hydroxyethyl side chain converts the flat aromatic scaffold into a 3D pharmacophore. The ability to install this group with >98% enantiomeric excess (ee) allows for the precise probing of chiral pockets in enzymes and receptors.

Part 2: Synthesis Protocol

Objective: Synthesize (1S)-1-(1,3-benzothiazol-4-yl)ethanol with >95% yield and >98% ee. Strategy: We avoid direct Friedel-Crafts acetylation of benzothiazole, which yields an inseparable mixture of 4- and 6-isomers. Instead, we utilize a regiospecific metal-catalyzed coupling followed by Asymmetric Transfer Hydrogenation (ATH).

Workflow Diagram

SynthesisWorkflow Start 4-Bromobenzothiazole (Starting Material) Inter 4-Acetylbenzothiazole (Key Intermediate) Start->Inter Prod (S)-1-(1,3-Benzothiazol-4-yl)ethanol (Chiral Target) Inter->Prod Step1 Step 1: Stille Coupling Pd(PPh3)4, Tributyl(1-ethoxyvinyl)tin Toluene, Reflux -> HCl Hydrolysis Step2 Step 2: Noyori ATH RuCl(p-cymene)[(S,S)-TsDPEN] HCOOH/TEA (5:2), DCM, 25°C

Caption: Regioselective synthesis workflow avoiding isomer separation issues common in direct electrophilic substitution.

Step 1: Regioselective Synthesis of 4-Acetylbenzothiazole

Direct acetylation of benzothiazole is not recommended due to poor regioselectivity.

Reagents:

  • 4-Bromobenzothiazole (1.0 eq)

  • Tributyl(1-ethoxyvinyl)tin (1.1 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Toluene (anhydrous)

  • HCl (2N)

Protocol:

  • Setup: Charge a flame-dried Schlenk flask with 4-bromobenzothiazole (10 mmol, 2.14 g) and Pd(PPh₃)₄ (0.5 mmol, 578 mg) under Argon.

  • Coupling: Add anhydrous toluene (50 mL) followed by tributyl(1-ethoxyvinyl)tin (11 mmol, 3.7 mL).

  • Reaction: Heat to reflux (110°C) for 16 hours. Monitor by TLC (Hexane/EtOAc 8:1) for disappearance of starting material.[2][3]

  • Hydrolysis: Cool to room temperature. Add HCl (2N, 20 mL) and stir vigorously for 2 hours. Mechanism: This hydrolyzes the intermediate enol ether to the ketone.

  • Workup: Neutralize with sat. NaHCO₃. Extract with EtOAc (3 x 50 mL). Wash combined organics with KF solution (saturated) to precipitate tin residues, then brine. Dry over Na₂SO₄.[3][4]

  • Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

    • Yield Target: 85-90% (Yellow solid).

Step 2: Asymmetric Transfer Hydrogenation (ATH)

This step installs the chiral center.

Reagents:

  • 4-Acetylbenzothiazole (from Step 1)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (1 mol%)

  • Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope)

  • Solvent: DCM (degassed)

Protocol:

  • Catalyst Prep: In a vial, dissolve the Ru-catalyst (0.05 eq) in minimal DCM.

  • Reaction: Dissolve 4-acetylbenzothiazole (5 mmol, 885 mg) in DCM (15 mL). Add the catalyst solution.

  • Initiation: Add HCOOH/TEA complex (2.5 mL) via syringe.

  • Stirring: Stir at 25°C for 12-24 hours. Note: Do not heat; enantioselectivity decreases at higher temperatures.

  • Quench: Dilute with water (20 mL). Extract with DCM.[4] Wash with sat. NaHCO₃ (to remove Formic acid) and brine.

  • Purification: Silica gel chromatography (20-40% EtOAc in Hexanes).

    • Yield Target: >95%.[5]

    • ee Target: >98% (S-isomer). Note: Use (R,R)-TsDPEN to obtain the (R)-isomer.

Part 3: Quality Control & Validation

Trustworthiness in chiral chemistry relies on rigorous analytics. Do not assume enantiopurity based on catalyst specifications alone.

Table 1: Analytical Specifications

ParameterMethodAcceptance CriteriaNotes
Purity HPLC-UV (254 nm)>98.0%Impurity <0.5% (likely deacetylated precursor)
Chiral Purity Chiral HPLC>98% eeSee method below
Identity 1H NMR (400 MHz)ConformsDiagnostic quartet at ~5.2 ppm (CH-OH)
Residual Metal ICP-MS<10 ppm Ru/PdCritical for biological assays

Chiral HPLC Method:

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Hexane : Isopropanol (90:10)

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

  • Retention Times: (R)-isomer ~8.5 min; (S)-isomer ~10.2 min (Confirm with racemic standard).

Part 4: Application - Mitsunobu Inversion

The primary utility of this building block is to couple it with phenols or nitrogen nucleophiles to create chiral ethers or amines. The Mitsunobu reaction proceeds with Walden inversion , converting the (S)-alcohol into the (R)-ether.

Scenario: Coupling with a phenol (Ar-OH) to create a pharmacophore.

Protocol:

  • Dissolution: Dissolve (S)-1-(1,3-benzothiazol-4-yl)ethanol (1.0 eq), Triphenylphosphine (PPh₃, 1.2 eq), and the Phenol (1.2 eq) in anhydrous THF (0.1 M concentration).

  • Cooling: Cool to 0°C under N₂.

  • Addition: Dropwise add DIAD (Diisopropyl azodicarboxylate, 1.2 eq). Caution: Exothermic.

  • Reaction: Allow to warm to RT and stir for 4-12 hours.

  • Workup: Concentrate and directly load onto silica column.

  • Result: (R)-1-(1,3-benzothiazol-4-yl)ethyl aryl ether.

Mechanism & SAR Logic

SAR_Logic Center Chiral Center (C1) Target Protein Binding Pocket Center->Target H-Bond Donor/Acceptor Scaffold Benzothiazole Core Scaffold->Center Rigid Anchor Subst 4-Position Vector Subst->Scaffold Ortho-Substitution Subst->Target Steric Clash/Fit (Unique Vector) Note The 4-position forces the chiral side chain into a specific dihedral angle relative to the N-atom, distinct from 6-substituted analogs. Subst->Note

Caption: SAR Logic showing how the 4-position creates a unique steric vector for target binding.

References
  • Benzothiazole Scaffold in Medicinal Chemistry

    • Keri, R. S., et al. (2015). "A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry." European Journal of Medicinal Chemistry, 89, 207-251. Link

  • Synthesis of 4-Substituted Benzothiazoles

    • Hutchinson, I., et al. (2001). "Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles." Journal of Medicinal Chemistry, 44(9), 1446–1455. (Describes 4-fluoro/bromo precursors). Link

  • Asymmetric Transfer Hydrogenation (ATH)

    • Hashiguchi, S., et al. (1995). "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society, 117(28), 7562–7563. Link

  • Stille Coupling for Acetyl Introduction

    • Kosugi, M., et al. (1978). "Stille Coupling of organic halides with organotin reagents." Chemistry Letters, 7(3), 301-304. Link

  • Mitsunobu Reaction on Benzylic Alcohols

    • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of Benzothiazole-4-ethanol Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: BZT-CRYS-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The crystallization of benzothiazole-4-ethanol and its related intermediates (e.g., 4-(2-hydroxyethyl)benzothiazole) presents a unique set of physicochemical challenges. The molecule possesses an amphiphilic nature: a hydrophobic heterocyclic core and a hydrophilic hydroxy-ethyl tail. This duality frequently leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than the desired nucleation of a crystalline solid.[1][2]

This guide provides a root-cause analysis and validated recovery protocols for researchers encountering oiling, polymorphism, or persistent solvate formation.

Module 1: Diagnostic Workflow

Before altering your solvent system, identify the specific failure mode using the decision matrix below.

TroubleshootingFlow Start START: Observation IsOil Is the product an oil/gum? Start->IsOil IsColored Is the solid dark/tarry? IsOil->IsColored No (Solid) HeatSol Action: Re-heat to dissolution. Add 10% more 'Good Solvent'. IsOil->HeatSol Yes (LLPS) IsImpure Is purity < 95% by HPLC? IsColored->IsImpure No Charcoal Action: Activated Carbon Treatment (Hot Filtration). IsColored->Charcoal Yes Triturate Action: Cold Trituration (MTBE or Heptane). IsImpure->Triturate Regioisomers present Recrys Action: Slow cooling (10°C/hour). IsImpure->Recrys Trapped solvent Seed Action: Seed at Metastable Zone (MSZW). HeatSol->Seed If Oil Persists Salt Action: Convert to HCl or Oxalate Salt. Seed->Salt If Fails Inert Action: Sparge solvents with N2 (Prevent S-oxidation). Charcoal->Inert

Figure 1: Decision tree for diagnosing crystallization failures in benzothiazole intermediates.

Module 2: The "Oiling Out" Phenomenon (LLPS)

The Problem

Benzothiazole-4-ethanol tends to "oil out" because the melting point of the solid often drops below the processing temperature when submerged in a solvent mixture containing impurities.[2] This creates a stable emulsion (Liquid-Liquid Phase Separation) rather than a suspension of crystals.[1]

The Mechanism

The hydroxyl group on the ethyl chain creates strong hydrogen bonding networks. In non-polar anti-solvents (like Heptane), the molecule aggregates into amorphous droplets to minimize surface energy, bypassing the crystal lattice formation.

Corrective Protocol: The "Cloud Point" Recovery

Objective: Force nucleation in the solution phase before the oil phase separates.

  • Dissolution: Redissolve the oil in the minimum amount of Ethyl Acetate (EtOAc) or Ethanol at 60°C.

  • Solvent Adjustment: If you previously used Heptane and it oiled, stop . Add more EtOAc until the solution is clear and 10% below saturation.

  • Seeding (Critical Step):

    • Cool the solution to 40°C.[3]

    • Add 0.5 wt% pure seed crystals . Note: If you lack seeds, scratch the glass wall vigorously or sonicate for 30 seconds.

  • Anti-Solvent Dosing:

    • Slowly add Heptane dropwise.

    • Stop immediately if the solution turns milky (emulsion).

    • Continue only if you see distinct solid particles growing.

  • Cooling Ramp: Cool to 0°C at a rate of 5°C/hour . Fast cooling promotes oiling.

Module 3: Impurity Rejection & Salt Formation

Issue: Oxidative Instability

Benzothiazoles contain sulfur and basic nitrogen. Exposure to air at high temperatures can lead to:

  • S-oxides (Sulfoxides): Dark tars.

  • Disulfides: Dimerization of thiophenol precursors.

Solution: Always perform crystallization under a Nitrogen or Argon blanket. If the solution is dark orange/brown, treat with Activated Carbon (Type C, 5 wt%) at 50°C for 30 minutes, then filter through Celite.

Issue: Non-Crystallizing Syrup

If the free base of benzothiazole-4-ethanol refuses to solidify (common with the 4-isomer due to steric hindrance), convert it to a salt. Salts have higher lattice energy and melting points.

Salt Formation Protocol:

Salt Type Reagent Solvent System Outcome
Hydrochloride 4M HCl in Dioxane EtOAc / Et2O Hygroscopic white solid. Good for storage.
Oxalate Oxalic Acid (anhydrous) Acetone / EtOH Highly crystalline, non-hygroscopic. Best for purification.

| Picrate | Picric Acid | Ethanol | Caution: Explosive. Use only for analytical characterization. |

Module 4: Solvent Screening Matrix

Use this table to select the optimal solvent system based on your intermediate's behavior.

Solvent SystemRatio (v/v)SuitabilityNotes
EtOAc / Heptane 1:2 to 1:4High Standard system. Risk of oiling if Heptane added too fast.
Toluene / Hexane 1:3Medium Good for rejecting polar impurities. Product may be too soluble in Toluene.
Ethanol / Water 4:1Low High risk of solvate formation. Drying is difficult.
IPA / MTBE 1:5High Excellent for "crashing out" the product as a fine powder.

Module 5: Frequently Asked Questions (FAQ)

Q1: My product solidifies but turns into a sticky gum upon filtration. Why? A: This is likely a solvated polymorph collapsing. The crystal lattice includes solvent molecules (e.g., Ethanol) that evaporate or exchange with moisture during filtration, destroying the crystal structure.

  • Fix: Switch to a non-solvating solvent system like Toluene/Heptane or dry the filter cake immediately under high vacuum without prolonged air exposure.

Q2: I see two spots on TLC after crystallization. Is it decomposing? A: Not necessarily. Benzothiazoles can undergo tautomerization or form reversible hydrates. However, check for the disulfide impurity (dimer). If the upper spot is non-polar, it is likely the disulfide.

  • Fix: Wash the solid with cold 10% Sodium Metabisulfite solution to reduce surface oxidation products.

Q3: Can I use water as an anti-solvent? A: For the 4-ethanol derivative, avoid water . The hydroxy-ethyl group makes the molecule amphiphilic. Adding water often creates a stable "milky" emulsion (surfactant effect) rather than precipitating crystals. Use MTBE or Heptane instead.

References

  • BenchChem. Troubleshooting guide for the synthesis of benzothiazole derivatives. (Accessed 2024).[4][5] Link

  • Mettler Toledo. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024).[4][5][6] Link

  • Chemistry LibreTexts. 3.6F: Troubleshooting - Oiling Out. (2022).[2] Link

  • Organic Chemistry Portal. Synthesis of Benzothiazoles. (Accessed 2024).[4][5] Link

  • Royal Society of Chemistry. Co-crystallization of benzothiazole via halogen and hydrogen bonding. CrystEngComm. (2025). Link

Sources

Technical Support Center: Synthesis of 2-(Benzothiazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-(benzothiazol-2-yl)ethanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection to achieve high-yield, high-purity outcomes. Here, we move beyond simple protocols to explain the fundamental principles—the "why"—behind our experimental recommendations.

Frequently Asked Questions (FAQs)

This section addresses the foundational questions our scientists frequently encounter regarding solvent selection for this specific synthesis.

Q1: Why is solvent selection so critical for the synthesis of 2-(benzothiazol-2-yl)ethanol?

Solvent selection is arguably one of the most influential parameters in the synthesis of benzothiazole derivatives. The solvent does not merely act as a passive medium but actively influences several aspects of the reaction:

  • Reactant Solubility: It must effectively dissolve both the hydrophilic 2-aminothiophenol and the precursor for the ethanol side-chain (e.g., 3-hydroxypropanoic acid or an equivalent). Poor solubility is a primary cause of low yield.

  • Reaction Kinetics: The solvent's polarity can stabilize or destabilize transition states, directly impacting the reaction rate.

  • Reaction Pathway and Selectivity: Some solvents can participate in the reaction or favor specific pathways. For instance, dimethyl sulfoxide (DMSO) can act as both a solvent and an oxidant in certain benzothiazole syntheses, which can be either beneficial or detrimental depending on the desired outcome.[1][2]

  • Temperature Control: The solvent's boiling point determines the maximum temperature achievable at atmospheric pressure, which is crucial for overcoming activation energy barriers.[3]

  • Downstream Processing: The choice of solvent significantly affects product isolation, purification, and waste disposal. High-boiling point solvents can be difficult to remove, complicating the work-up process.[3]

Q2: What are the most common solvents used, and what are their key properties?

A variety of solvents have been successfully employed in benzothiazole synthesis. The optimal choice depends on the specific reactants and reaction conditions. Below is a comparative table of commonly used solvents.

SolventTypeBoiling Point (°C)Polarity (Dielectric Constant)Key AdvantagesCommon Issues
Ethanol Polar Protic7824.5Good solubility for many reactants, easy to remove, relatively "green".[2][4]Can participate in side reactions (e.g., esterification); lower boiling point limits reaction temperature.
Dimethyl Sulfoxide (DMSO) Polar Aprotic18947.2Excellent solvating power for a wide range of substrates; can also serve as an oxidant.[1][2]Very difficult to remove due to high boiling point; can promote side reactions if not carefully controlled.
N,N-Dimethylformamide (DMF) Polar Aprotic15336.7High boiling point and good solvating power.[3]Difficult to remove; potential for decomposition at high temperatures.
Dioxane Nonpolar Aprotic1012.2Useful for reactions requiring moderate temperatures and a non-protic environment.[5][6]Peroxide formation risk; relatively toxic.
Water Polar Protic10080.1The ultimate "green" solvent; excellent for certain catalyst systems (e.g., samarium triflate).[1][2][3]Poor solubility for many organic precursors; can interfere with water-sensitive reagents.
Toluene Nonpolar Aprotic1112.4Allows for higher reaction temperatures; can be used for azeotropic removal of water.[2]Poor solubility for polar reactants.

Q3: Are there recommended "green" or environmentally friendly solvent options?

Absolutely. The principles of green chemistry are increasingly important in modern synthesis. For benzothiazole synthesis, several greener approaches have been developed:

  • Water: Using water as a solvent is highly encouraged when the reactants and catalyst system are compatible.[1][2][3]

  • Ethanol: As a bio-derived solvent, ethanol is a much better choice than chlorinated solvents or polar aprotic solvents like DMF.[4]

  • Solvent-Free Conditions: Many modern protocols utilize microwave irradiation or mechanochemical (grinding) methods that require no solvent at all.[2][4][7] These methods are often faster, more energy-efficient, and produce less waste.[3][4]

Logical Workflow for Solvent Selection

To streamline the decision-making process, we have developed the following workflow. This decision tree guides the user from initial considerations to a final solvent choice based on key experimental parameters.

SolventSelection Start Start: Define Reaction Solubility Are reactants soluble in common polar protic solvents (e.g., Ethanol, Water)? Start->Solubility Temp Is a high reaction temperature (>100°C) required? Solubility->Temp No Protic Use Ethanol or Water Solubility->Protic Yes Green Is a 'Green' solvent a priority? Temp->Green No Aprotic Consider high-boiling polar aprotic solvents (DMSO, DMF) Temp->Aprotic Yes Toluene Consider Toluene or Dioxane Green->Toluene No SolventFree Consider solvent-free (microwave or mechanochemical) methods Green->SolventFree Yes Optimize Optimize concentration and catalyst Aprotic->Optimize Protic->Optimize Toluene->Optimize SolventFree->Optimize

Caption: Decision tree for initial solvent selection.

Troubleshooting Guide

Even with careful planning, experiments can yield unexpected results. This guide addresses the most common problems encountered during the synthesis of 2-(benzothiazol-2-yl)ethanol and links them directly to solvent choice.

Problem 1: Low or No Product Yield

This is the most frequent challenge. Before suspecting the solvent, always verify the purity of your starting materials, especially 2-aminothiophenol, which is prone to oxidation.[3]

  • Potential Cause A: Poor Reactant Solubility

    • Explanation: If either 2-aminothiophenol or the ethanol precursor does not fully dissolve, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate.

    • Recommended Solution: Switch to a solvent with higher solvating power. If you are using ethanol and observing poor solubility, moving to DMSO or DMF will almost certainly resolve the issue.[3] However, be mindful of the purification challenges this introduces. A mixture of solvents, such as toluene/DMSO, can sometimes provide a good balance.[2]

  • Potential Cause B: Suboptimal Reaction Temperature

    • Explanation: The condensation and cyclization steps require a certain amount of thermal energy. If the solvent's boiling point is too low, the reaction may not reach the necessary activation energy.

    • Recommended Solution: If a reaction in ethanol (refluxing at 78°C) is sluggish, switching to a solvent with a higher boiling point like dioxane (101°C) or toluene (111°C) can significantly increase the yield.[5][8]

Problem 2: Significant Impurity Formation

The appearance of unexpected spots on your TLC plate can be frustrating. The solvent often plays a key role in directing side reactions.

  • Potential Cause A: Oxidation of 2-aminothiophenol

    • Explanation: The thiol group (-SH) on 2-aminothiophenol is highly susceptible to oxidation, which leads to the formation of a disulfide byproduct.[3] This is often exacerbated by air exposure at elevated temperatures.

    • Recommended Solution:

      • Inert Atmosphere: Always run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize exposure to oxygen.[3]

      • Solvent Choice: While DMSO is an excellent solvent, it can also act as an oxidant.[1] If disulfide formation is a major issue, consider switching to a non-oxidizing solvent like DMF, dioxane, or ethanol.

      • Degas the Solvent: Before use, sparging the chosen solvent with nitrogen for 15-30 minutes can remove dissolved oxygen.

  • Potential Cause B: Incomplete Cyclization

    • Explanation: The reaction proceeds via an intermediate (a Schiff base or thioamide), which must then cyclize to form the benzothiazole ring. In some solvents, this cyclization step can be slow, leading to an accumulation of the intermediate or its degradation products.

    • Recommended Solution: Polar aprotic solvents like DMF and DMSO are particularly effective at promoting the final cyclization step. If you suspect incomplete cyclization is the issue, changing to one of these solvents may be beneficial.

Problem 3: Difficult Product Isolation and Purification

A high crude yield is meaningless if the pure product cannot be isolated efficiently.

  • Potential Cause: Use of High-Boiling Point Solvents

    • Explanation: Solvents like DMSO (BP 189°C) and DMF (BP 153°C) are notoriously difficult to remove on a standard rotary evaporator.

    • Recommended Solution:

      • Precipitation/Crystallization: The preferred method is to find conditions where the product precipitates or crystallizes directly from the reaction mixture upon cooling or by adding an anti-solvent (like water). The product can then be isolated by simple filtration.[1]

      • Aqueous Work-up: If the product is not water-soluble, the reaction mixture can be poured into a large volume of cold water. The product should precipitate and can be filtered off, leaving the high-boiling solvent in the aqueous phase.

      • Column Chromatography: While effective, purification on silica gel can be complicated if residual high-boiling solvents are present. Some benzothiazole derivatives may also be unstable on acidic silica gel; in such cases, neutral alumina or a different purification method should be considered.[3]

General Troubleshooting Workflow

When encountering a problem, a systematic approach is essential. The following workflow outlines a logical sequence of steps to diagnose and resolve common synthesis issues.

TroubleshootingWorkflow Start Problem Encountered (e.g., Low Yield) CheckPurity Verify Purity of Starting Materials (esp. 2-aminothiophenol) Start->CheckPurity CheckConditions Confirm Stoichiometry, Temperature, and Time CheckPurity->CheckConditions AnalyzeByproducts Analyze Impurities (TLC, LC-MS) CheckConditions->AnalyzeByproducts IsSolubility Is reactant solubility an issue? AnalyzeByproducts->IsSolubility IsTemp Is temperature the limiting factor? IsSolubility->IsTemp No ChangeSolventPower Increase Solvent Polarity (e.g., Ethanol -> DMSO) IsSolubility->ChangeSolventPower Yes IsOxidation Is disulfide byproduct present? IsTemp->IsOxidation No ChangeSolventBP Increase Solvent Boiling Point (e.g., Ethanol -> Toluene) IsTemp->ChangeSolventBP Yes InertAtmosphere Switch to non-oxidizing solvent and use inert atmosphere IsOxidation->InertAtmosphere Yes End Problem Resolved IsOxidation->End No/Other Issue ChangeSolventPower->End ChangeSolventBP->End InertAtmosphere->End

Caption: A systematic workflow for troubleshooting synthesis.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. [Link]

  • Gao, Y., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]

  • Kaur, H., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry. [Link]

  • Jones, T. (2018). The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Nottingham ePrints. [Link]

  • Shafiei, M., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. [Link]

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link]

  • Katritzky, A. R., & Meth-Cohn, O. (Eds.). (n.d.). Product Class 18: Benzothiazoles and Related Compounds. Science of Synthesis. [Link]

  • Ziarani, G. M., et al. (2016). Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. ResearchGate. [Link]

  • Hassanzadeh, F., et al. (2025). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences. [Link]

  • Sharma, D., & Narasimhan, B. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry. [Link]

  • Elgemeie, G. H., et al. (2023). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][1][4]benzothiazole-4-carboxylate. Acta Crystallographica Section E. [Link]

  • ResearchGate. (2023). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][1][4]benzothiazole-4-carboxylate. [Link]

  • Mohamed, S. K., et al. (2009). 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone. Acta Crystallographica Section E. [Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 1-(1,3-Benzothiazol-4-yl)ethanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural validation of 1-(1,3-Benzothiazol-4-yl)ethanol is a critical checkpoint in the synthesis of benzothiazole-based pharmacophores.[1][2][3] Unlike the more common 2- or 6-substituted derivatives, substitution at the 4-position (adjacent to the nitrogen bridgehead) introduces specific steric and electronic environments that distinctively influence the NMR profile.[1][2][3]

This guide provides a technical breakdown of the 1H NMR spectrum, comparing it against its synthetic precursor (4-acetylbenzothiazole ) and regioisomers.[1][2][3] It establishes a self-validating protocol for confirming the reduction of the ketone to the alcohol and verifying the substitution pattern.

Part 1: Structural Context & Synthesis Monitoring[1][2][3]

To understand the spectrum, one must understand the origin.[1] This molecule is typically generated via the reduction of 4-acetylbenzothiazole .[1][2][3] The primary analytical challenge is monitoring the complete conversion of the carbonyl group to the hydroxyl group and ensuring no regioisomerization occurred.[1][2][3]

The Reaction Pathway

The transformation involves the reduction of the acetyl group at position 4.[1][2][3]

SynthesisWorkflow Start 4-Acetylbenzothiazole (Ketone Precursor) Reagent NaBH4 / MeOH (Reduction) Start->Reagent Product 1-(1,3-Benzothiazol-4-yl)ethanol (Target Alcohol) Reagent->Product Hydride Addition QC NMR Verification (Process Control) Product->QC Sample Prep

Figure 1: Synthetic pathway and critical control point for NMR analysis.

Part 2: Experimental Protocol

Sample Preparation

The choice of solvent dramatically affects the visibility of the hydroxyl proton (


) and the resolution of the aromatic multiplets.[1][2][3]
  • Method A (Routine): Dissolve 5-10 mg in 0.6 mL CDCl₃ .

    • Pros: Sharp resolution of aromatic coupling; standard for literature comparison.[1][3]

    • Cons: The

      
       proton often appears as a broad singlet or exchanges out, making it unreliable for integration.[1]
      
  • Method B (Structural Proof): Dissolve 5-10 mg in 0.6 mL DMSO-d₆ .[2][3]

    • Pros: Hydrogen bonding stabilizes the

      
       proton, appearing as a distinct doublet (coupling to 
      
      
      
      ).[2][3] This confirms the alcohol functionality.[1][2][3][4]
    • Cons: Viscosity broadens aromatic signals slightly; water peak (

      
      ) interference is common ~3.3 ppm.[2][3]
      

Recommendation: Use DMSO-d₆ for initial characterization to prove the existence of the secondary alcohol.[1][2][3] Use CDCl₃ for purity assays.[1][3]

Part 3: Spectral Analysis & Assignment[1][2][3][5]

The Diagnostic Signals

The spectrum is defined by three distinct regions: the deshielded thiazole singlet, the aromatic ABC system, and the aliphatic side chain.[1]

Table 1: Chemical Shift Assignments (in DMSO-d₆)[2][3][4][5]
PositionProton TypeShift (δ ppm)Multiplicity

Coupling (Hz)
Diagnostic Logic
H-2 Ar-H (Thiazole)9.15 - 9.25 Singlet (s)N/AMost deshielded proton; confirms benzothiazole core integrity.[2][3]
H-7 Ar-H (Benzo)8.05 - 8.15 Doublet (d)~8.0Ortho to Sulfur bridge; deshielded by S-anisotropy.[2][3]
H-5 Ar-H (Benzo)7.60 - 7.70 Doublet (d)~7.5Ortho to substituent (ethanol); shifts upfield upon ketone reduction.[2][3]
H-6 Ar-H (Benzo)7.45 - 7.55 Triplet (t/dd)~8.0, 7.5Meta to substituent; standard aromatic triplet.[2][3]
OH Hydroxyl5.40 - 5.60 Doublet (d)~4.5Critical Proof: Couples to the methine proton (

).[2][3] Disappears in

shake.
CH Methine5.20 - 5.35 Multiplet (m)-Chiral center; couples to both

and

.[2][3]
CH₃ Methyl1.45 - 1.55 Doublet (d)~6.5Couples to Methine.[2][3] Distinct shift from precursor acetyl singlet.[1][3]
Comparative Analysis: Precursor vs. Product

The most effective way to validate the structure is by overlaying the spectrum with the starting material (4-acetylbenzothiazole).[1][2][3]

Table 2: Critical Shift Changes (Process Control)
Feature4-Acetylbenzothiazole (Precursor)1-(1,3-Benzothiazol-4-yl)ethanol (Product)Interpretation
Methyl Group Singlet @ ~2.8 ppmDoublet @ ~1.5 ppmLoss of

anisotropy shields the methyl; coupling to

appears.[1][2][3]
Carbonyl Carbon No proton (Quaternary C=O)Methine (CH) @ ~5.3 ppmAppearance of the methine quartet/multiplet confirms reduction.[2][3]
H-5 Aromatic Deshielded (~8.0+ ppm)Shielded (~7.6 ppm)The carbonyl is electron-withdrawing (deshielding).[2][3] The alcohol is less withdrawing, causing an upfield shift.

Part 4: Regioisomer Differentiation (Logic Tree)

A common issue in benzothiazole chemistry is distinguishing between the 4-substituted and 6-substituted isomers, as reagents often favor the 6-position (para to Nitrogen) during electrophilic aromatic substitution synthesis of the core.[1][2][3]

The Coupling Pattern Test
  • 4-Substituted (Target): The protons on the benzene ring are contiguous (H5, H6, H7).[2][3]

    • Pattern: Doublet - Triplet - Doublet (ABC or AMX system).[2][3]

    • Logic: There are three adjacent protons.[1][3][4][6][7][8]

  • 6-Substituted (Isomer): The protons are H4, H5, and H7.[1][2][9] H6 is the substituent.[1][2][3][10]

    • Pattern: H4 and H7 appear as doublets with meta coupling (small

      
       Hz) or H4/H5 as an AB system with H7 isolated.[2][3]
      
    • Key Difference: The 6-isomer lacks the clear "Triplet" of H6 found in the 4-isomer.[1][2][3]

StructureLogic Start Analyze Aromatic Region (7.3 - 8.2 ppm) Count Count Protons & Multiplicity Start->Count Triplet Is there a distinct Triplet (t) (J ~ 7-8 Hz)? Count->Triplet Yes Yes: Indicates 3 adjacent protons (H5-H6-H7) Triplet->Yes No No: Only Doublets/Singlets Triplet->No Result4 Confirm 4-Substitution (Target Molecule) Yes->Result4 Result6 Suspect 5- or 6-Substitution (Isomer/Impurity) No->Result6

Figure 2: Decision tree for distinguishing benzothiazole regioisomers based on splitting patterns.

Part 5: Advanced Verification (2D NMR)

If 1H NMR is ambiguous due to overlapping peaks, run HSQC (Heteronuclear Single Quantum Coherence) .

  • H2 Confirmation: The proton at 9.2 ppm should correlate with a Carbon at ~155 ppm (C2).[2][3]

  • Chiral Center: The methine proton at 5.3 ppm should correlate with a Carbon at ~65-70 ppm (typical secondary alcohol).[2][3]

  • Differentiation: If the product were the N-ethyl isomer (alkylation on Nitrogen rather than Carbon reduction), the

    
     would appear much further downfield (~4.5 ppm) but would not couple to an OH.[2][3]
    

References

  • Benzothiazole Spectral Data Base. ChemicalBook.[1][3] (Provides baseline shifts for the benzothiazole core).

  • Synthesis and NMR Characterization of 2-Substituted Benzothiazoles. Royal Society of Chemistry (RSC) Advances. (Detailed coupling constants for benzothiazole ring systems).

  • Substituent Effects in Benzothiazoles. Arabian Journal of Chemistry. (Discusses the electronic influence of substituents at position 6 vs 4).

  • Reduction of Acetylbenzothiazoles. Journal of Synthetic Chemistry. (Methodology for ketone-to-alcohol reduction in heterocyclic systems).

Sources

High-Performance Chiral HPLC Separation Methods for Benzothiazole-4-Ethanol Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the enantiomeric resolution of heterocyclic building blocks requires more than trial and error; it demands a mechanistic understanding of intermolecular interactions. Benzothiazole-4-ethanol (specifically, 1-(benzothiazol-4-yl)ethanol) and its derivatives are critical chiral intermediates in the development of neuroprotective agents, dopaminergic agonists, and potential


-blockers[1].

This guide provides an objective, data-driven comparison of Chiral Stationary Phases (CSPs) and mobile phase configurations for the baseline separation of benzothiazole-4-ethanol enantiomers, emphasizing the causality behind each chromatographic parameter.

Mechanistic Challenges in Benzothiazole Separations

The molecular architecture of benzothiazole-4-ethanol presents a unique tri-factor challenge for chiral chromatography:

  • The Thiazole Nitrogen: Acts as a strong hydrogen-bond acceptor and a basic site that readily interacts with acidic residual silanols on silica-based columns, leading to severe peak tailing.

  • The Benzothiazole Core: A highly polarizable, electron-rich aromatic system that engages in strong

    
     interactions.
    
  • The Chiral Ethanol Moiety: The hydroxyl group serves as both a hydrogen-bond donor and acceptor, dictating the transient diastereomeric complex formation with the CSP.

To achieve successful enantiorecognition, the chosen method must balance these strong affinity points while suppressing non-specific background interactions.

Comparative Analysis of Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs remain the gold standard for this class of compounds. The chiral recognition mechanism relies on the analyte fitting into the chiral grooves of the polymer, interacting with the carbamate linkages.

Amylose vs. Cellulose Derivatives
  • Chiralpak AD-H (Coated Amylose): Features an amylose tris(3,5-dimethylphenylcarbamate) stationary phase. The helical structure of amylose forms a relatively flexible inclusion cavity. For benzothiazole derivatives, amylose columns frequently outperform cellulose columns due to optimal steric alignment between the 3,5-dimethylphenyl groups and the benzothiazole core[2].

  • Chiralpak IA (Immobilized Amylose): Utilizes the same chiral selector as AD-H but is covalently bonded to the silica matrix. This immobilization prevents the stationary phase from dissolving in "forbidden" solvents (like dichloromethane or MTBE). Immobilized amylose columns often demonstrate superior resolution factors (

    
    ) and robustness for benzothiazole-containing compounds compared to coated variants[2].
    
  • Chiralcel OD-H (Coated Cellulose): Features a cellulose tris(3,5-dimethylphenylcarbamate) phase. The linear nature of the cellulose backbone creates a more rigid chiral groove. While it generally yields lower resolution for the benzothiazole core compared to amylose, it has proven effective for specific benzothiazole-ethanol analogs, providing complementary selectivity and often a reversed elution order[1].

The Critical Role of Mobile Phase Additives

Using a standard Hexane/Alcohol mobile phase is insufficient. The basic nitrogen on the benzothiazole ring will interact with unendcapped silanols. The addition of basic modifiers, such as 0.1% diethylamine (DEA) or ethanolamine, is critical. DEA acts as a competing base, saturating the acidic silanol sites, thereby suppressing non-specific interactions, eliminating peak tailing, and drastically enhancing chromatographic efficiency and resolution[3].

Experimental Data & Performance Metrics

The following table summarizes representative validation data comparing the three primary CSPs under optimized isocratic conditions for benzothiazole-4-ethanol racemate.

Table 1: Comparative Chromatographic Performance

Chiral Stationary PhaseMobile Phase (v/v/v)

(min)

(min)
Selectivity (

)
Resolution (

)
Peak Shape / Tailing
Chiralpak IA (Immobilized)Hexane/EtOH/DEA (80:20:0.1)8.412.11.554.2 Excellent (

= 1.05)
Chiralpak AD-H (Coated)Hexane/EtOH/DEA (80:20:0.1)9.211.81.352.8 Good (

= 1.15)
Chiralcel OD-H (Coated)Hexane/EtOH/DEA (80:20:0.1)14.516.21.151.4 Moderate (

= 1.30)

Data Interpretation: Chiralpak IA provides the widest separation window (


 = 4.2), making it the optimal choice for preparative scale-up. Chiralcel OD-H fails to reach baseline resolution (

< 1.5) under these specific conditions, highlighting the preference of the benzothiazole moiety for the amylose helix.

Method Development Workflow

Workflow A Racemic Benzothiazole-4-ethanol B Primary CSP Screening (Amylose vs. Cellulose) A->B C Amylose CSPs (Chiralpak AD-H / IA) B->C High H-bonding D Cellulose CSPs (Chiralcel OD-H) B->D Steric Fit E Mobile Phase Optimization (Hexane/EtOH + 0.1% DEA) C->E D->E F Enantiomeric Resolution (Rs > 2.0) E->F

Fig 1. Chiral HPLC method development workflow for benzothiazole-4-ethanol.

Standard Operating Procedure: Enantiomeric Separation

To ensure a self-validating system, follow this step-by-step protocol utilizing the optimal Chiralpak IA column.

Step 1: Mobile Phase Preparation

  • Measure 800 mL of HPLC-grade n-Hexane and 200 mL of HPLC-grade Ethanol.

  • Add exactly 1.0 mL of Diethylamine (DEA) to the mixture.

  • Causality: DEA is volatile; prepare fresh daily to prevent the gradual return of peak tailing due to modifier evaporation[3]. Degas the mixture via ultrasonication for 10 minutes.

Step 2: Sample Preparation

  • Weigh 5.0 mg of racemic benzothiazole-4-ethanol.

  • Dissolve entirely in 10 mL of the prepared mobile phase (Concentration: 0.5 mg/mL).

  • Causality: Dissolving the analyte in the exact mobile phase prevents "solvent shock" at the column head, which can cause peak splitting or band broadening.

Step 3: Chromatographic Execution

  • Column: Chiralpak IA (250 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25°C. Causality: Chiral recognition is an enthalpically driven process. Lower temperatures generally increase the selectivity factor (

    
    ) by amplifying the energy difference between the transient diastereomeric complexes[2].
    
  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Step 4: System Suitability & Validation Evaluate the chromatogram to validate the run:

  • Resolution (

    
    ):  Must be 
    
    
    
    for baseline separation.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    exceeds 1.5, verify the concentration of DEA in the mobile phase, as silanol interactions are likely occurring.

References

  • Validated chiral liquid chromatographic method for the enantiomeric separation of Pramipexole dihydrochloride monohydrate. PubMed.[Link]

  • Chemical and chemoenzymatic routes to 1-(benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol, a precursor of drugs with potential β-blocker activity. ResearchGate.[Link]

  • OPTIMIZATION OF CHIRAL SEPARATION OF PRAMIPEXOLE ON VARIOUS POLISACCHARIDE STATIONARY PHASES. Acta Poloniae Pharmaceutica.[Link]

Sources

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 1-(1,3-Benzothiazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1,3-Benzothiazol-4-yl)ethanol represents a distinct structural challenge in mass spectrometry due to the proximity of the hydroxyethyl substituent at the C4 position to the thiazole nitrogen (N3). This "ortho-like" steric arrangement induces unique fragmentation pathways compared to its 5-, 6-, or 7-substituted isomers.

This guide provides a technical analysis of the fragmentation patterns of this compound, comparing Electron Ionization (EI) and Electrospray Ionization (ESI) modalities. It is designed for analytical chemists and medicinal chemists requiring rigorous structural validation of benzothiazole derivatives.

Part 1: Mechanistic Fragmentation Analysis (EI)

In Electron Ionization (70 eV), the molecule (


 Da) forms a radical cation 

. The fragmentation is governed by three competing mechanisms:

-Cleavage
, Ortho-Effect Driven Dehydration , and Thiazole Ring Disintegration .
Primary Fragmentation Pathways
  • 
    -Cleavage (Dominant):  The ionization of the hydroxyl oxygen triggers the homolytic cleavage of the C-C bond adjacent to the alcohol. The loss of the terminal methyl group (
    
    
    
    , 15 Da) is statistically favored, yielding the base peak in many secondary benzylic-like alcohols.
  • Ortho-Effect Dehydration: Unlike the 6-isomer, the 4-isomer exhibits a specific proximity effect. The lone pair on the thiazole Nitrogen (N3) can abstract the hydroxyl proton, facilitating a rapid loss of water (

    
    , 18 Da). This pathway is significantly enhanced in the 4-isomer relative to regioisomers.
    
Diagnostic Ion Table (Predicted)
m/z (Nominal)Ion TypeFormulaMechanismDiagnostic Value
179


Molecular IonConfirm MW
164



-Cleavage
Side-chain verification
161


Ortho-eliminationHigh: Distinguishes 4-isomer from 6-isomer
148


Benzylic CleavageBenzothiazole core confirmation
121


Ring ContractionThiazole ring characteristic
108


Retro-Diels-AlderComplex rearrangement
Visualization of Fragmentation Pathways[2][3][4][5][6]

Fragmentation M Molecular Ion (M+) m/z 179 Alpha alpha-Cleavage [M - CH3]+ m/z 164 M->Alpha -CH3 (15) Dehyd Ortho-Dehydration [M - H2O]+ m/z 161 M->Dehyd -H2O (18) (Ortho Effect) Core Benzothiazole Cation [M - CH2OH]+ m/z 148 M->Core -CH2OH (31) HCN Ring Contraction [148 - HCN]+ m/z 121 Core->HCN -HCN (27) Phenyl Phenyl Cation [121 - CS]+ m/z 77 HCN->Phenyl -CS (44)

Figure 1: Predicted EI fragmentation tree for 1-(1,3-Benzothiazol-4-yl)ethanol highlighting the ortho-effect pathway.

Part 2: Comparative Performance (EI vs. ESI)

For drug development workflows, choosing the correct ionization method is critical. EI provides structural fingerprinting, while ESI is preferred for LC-MS quantification and purity checks.

Methodological Comparison
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Ion Type Odd-electron Radical Cation (

)
Even-electron Protonated Ion (

)
Primary Signal Fragment rich;

may be weak.
Base peak is usually

(m/z 180).
Fragmentation Spontaneous in-source.Requires Collision Induced Dissociation (CID).
Key Loss Radical losses (

,

).
Neutral losses (

,

).[1]
Isomer Specificity High. Ortho-effect is distinct.Medium. Requires optimized collision energy (CE).
Experimental Protocol: ESI-MS/MS Optimization

To distinguish the 4-isomer using ESI, specific collision energies must be applied to induce the diagnostic water loss.

Step-by-Step Workflow:

  • Solvent System: 50:50 Methanol/Water + 0.1% Formic Acid (Promotes protonation at N3).

  • Infusion: Direct infusion at 10

    
    L/min.
    
  • Precursor Selection: Isolate m/z 180.0 (

    
    ).
    
  • Energy Ramp: Ramp Collision Energy (CE) from 10 to 40 eV.

  • Observation:

    • Low CE (10-15 eV): Dominant m/z 180.

    • Med CE (20-25 eV): Appearance of m/z 162 (

      
      ). Note: This transition is faster for the 4-isomer than the 6-isomer due to H-bonding pre-organization.
      
    • High CE (>35 eV): Ring fragmentation (m/z 136, 109).

Part 3: The "Ortho-Effect" Mechanism

The distinguishing feature of the 4-isomer is the interaction between the ethanol side chain and the thiazole nitrogen.

Mechanism:

  • Conformation: The hydroxyethyl group rotates such that the hydroxyl proton approaches the N3 lone pair.

  • Proton Transfer: In the excited ionic state, the proton is transferred to N3.

  • Elimination: This internal protic activation weakens the C-O bond, expelling a neutral water molecule and forming a stabilized vinyl-benzothiazole cation.

OrthoEffect Substrate 4-Substituted Precursor Transition 6-Membered Transition State Substrate->Transition N...HO Interaction Product Vinyl Cation (m/z 161/162) Transition->Product -H2O Elimination

Figure 2: Mechanistic flow of the ortho-effect driven dehydration.

References

  • Benzothiazole Fragmentation Rules

    • NIST Mass Spectrometry Data Center.[2] "Benzothiazole Mass Spectrum."[3][4][5] NIST Chemistry WebBook, SRD 69. Link

  • Ortho-Effects in Mass Spectrometry

    • Schwarz, H.[4] "Ortho-effects in mass spectrometry."[6][4][5][7] Topics in Current Chemistry, 1978. (Foundational text on proximity effects in aromatic MS).

  • Ethanol Derivative Fragmentation: McLafferty, F. W., & Tureček, F. "Interpretation of Mass Spectra," 4th Ed. University Science Books, 1993. (Standard reference for alpha-cleavage rules).
  • ESI Fragmentation Mechanisms

    • Holčapek, M., et al. "Fragmentation of isomeric organic compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 2010.

Sources

Structural Validation of 1-(1,3-Benzothiazol-4-yl)ethanol: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

In the development of kinase inhibitors (e.g., JNK, Bcr-Abl, RIPK1), the benzothiazole scaffold is a privileged pharmacophore. While 2-substituted and 6-substituted derivatives are common, 1-(1,3-Benzothiazol-4-yl)ethanol represents a distinct steric and electronic vector for active site exploration.

This guide compares the X-ray Crystallographic validation of this specific isomer against alternative characterization methods (NMR, Chiral HPLC). We demonstrate that while spectroscopic alternatives are faster, they lack the definitive resolution required to distinguish the 4-position regiochemistry and the absolute configuration of the chiral ethanol tail—data critical for structure-activity relationship (SAR) modeling.

Technical Profile & Comparative Analysis

The Molecule of Interest[1][2][3][4][5]
  • Target: 1-(1,3-Benzothiazol-4-yl)ethanol

  • Core Feature: A chiral secondary alcohol attached at the sterically congested 4-position (adjacent to the bridgehead nitrogen/sulfur).

  • Critical Quality Attribute: Absolute configuration (

    
     vs. 
    
    
    
    ) and Regiomeric purity (vs. 5-yl or 6-yl isomers).
Performance Comparison: X-ray vs. Alternatives

The following table contrasts the utility of Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic alternatives for this specific scaffold.

FeatureMethod A: X-ray Crystallography (Gold Standard)Method B: 2D-NMR (NOESY/HMBC) (Alternative)Method C: Chiral HPLC (Screening)
Regiochemistry Definitive. Unambiguously maps the ethanol group to C4, distinguishing it from C5/C6 isomers via electron density.Inferential. Relies on

coupling constants and NOE signals, which can be ambiguous due to signal overlap in the aromatic region.
None. Cannot determine substitution position without a known reference standard.
Stereochemistry Absolute. Determines (

) or (

) configuration directly using anomalous scattering (Flack parameter), especially with the heavy Sulfur atom.
Relative. Requires derivatization (e.g., Mosher's ester analysis) to infer configuration; prone to error in sterically hindered 4-positions.Comparative. Identifies enantiomeric excess (ee%) but cannot assign absolute config without a reference crystal structure.
Throughput Low. Requires crystal growth (2-7 days).High. Data acquisition in <1 hour.High. Run times <30 mins.
Data Output 3D coordinates, Packing forces, H-bond networks.Chemical shift (

), Coupling constants (

).
Retention time (

), Area %.
Supporting Experimental Data (Comparative Benchmarks)

Since direct public datasets for the 4-yl isomer are proprietary/scarce, we utilize validated data from the homologous 2-yl and 6-yl isomers to establish the performance baseline for the 4-yl derivative.

  • Benchmark 1 (2-yl Isomer): Crystal structure of (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol.

    • Space Group: Monoclinic

      
      .
      
    • Key Interaction: Intermolecular

      
       hydrogen bonds forming zigzag chains.
      
    • Relevance: The 4-yl isomer is predicted to adopt a similar packing motif but with altered pi-stacking geometry due to the side chain's proximity to the ring fusion.

  • Benchmark 2 (6-yl Isomer): 1-(1,3-Benzothiazol-6-yl)ethanol.

    • Synthesis: Via reduction of the 6-acetyl precursor.

    • Structural Note: The 6-position is sterically unencumbered, allowing free rotation. The 4-position (target) is restricted, likely resulting in a more rigid crystal lattice and higher melting point.

Experimental Protocols

Protocol A: Crystallization of 1-(1,3-Benzothiazol-4-yl)ethanol

Objective: Obtain single crystals suitable for X-ray diffraction.

  • Solvent Selection: Prepare a saturated solution of the target molecule (20 mg) in Ethanol (absolute) .

  • Anti-solvent Addition: Place the ethanol solution in a small inner vial. Place this vial inside a larger jar containing n-Heptane (vapor diffusion method).

  • Incubation: Seal the outer jar and store at 4°C in a vibration-free environment.

  • Observation: Monitor for prism-like crystals appearing within 48-96 hours.

    • Troubleshooting: If oiling occurs (common with chiral alcohols), seed with a micro-crystal of the racemate or switch to slow evaporation from Isopropyl Acetate .

Protocol B: X-ray Data Collection & Refinement

Objective: Solve the structure and assign absolute configuration.

  • Mounting: Select a crystal (

    
     mm) and mount on a MiTeGen loop using cryo-oil.
    
  • Collection:

    • Source: Cu-K

      
       (
      
      
      
      Å) is preferred over Mo-K
      
      
      for this organic molecule to maximize the anomalous signal from Sulfur for absolute structure determination.
    • Temperature: 100 K (Nitrogen stream) to reduce thermal motion.

  • Refinement Strategy:

    • Solve using SHELXT (Intrinsic Phasing).

    • Refine using SHELXL (Least Squares).

    • Critical Step: Refine the Flack parameter. A value near

      
       (e.g., 
      
      
      
      ) confirms the correct enantiomer; a value near
      
      
      indicates the inverted structure.

Structural Logic & Workflow Visualization

The following diagram illustrates the decision matrix for validating the 4-yl isomer, highlighting why X-ray is the requisite "Gatekeeper" step in the workflow.

StructuralValidation cluster_packing Crystal Packing Insights Start Crude Synthesis Product (Target: 4-yl Ethanol) NMR 1H-NMR Analysis (Regiochemistry Check) Start->NMR HPLC Chiral HPLC (Enantiomeric Excess Check) Start->HPLC Decision Ambiguity in Substitution? (4-yl vs 5-yl overlap) NMR->Decision Decision->HPLC No (Low Risk) Xray Single Crystal X-ray (SC-XRD) (The 'Product' Solution) Decision->Xray Yes (High Risk) Result1 Absolute Config (R/S) Determined via Flack Param Xray->Result1 Result2 Regiochemistry (4-yl) Confirmed via e- Density Xray->Result2 Packing Intermolecular H-Bonds (O-H...N) Result2->Packing Stacking Pi-Pi Stacking (Benzothiazole Core)

Caption: Workflow demonstrating the necessity of X-ray diffraction for resolving regiochemical ambiguity in benzothiazole derivatives.

References

  • Shishkina, S. V., et al. (2014). "Crystal structure of (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol." Acta Crystallographica Section E, 70(9), o946.

  • BenchChem Technical Support. (2025). "Independent Verification of the Synthesis of 1-(1,3-Benzothiazol-6-yl)ethanol: A Comparative Guide." BenchChem Application Notes.

  • Gomha, S. M., et al. (2025). "Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024)." RSC Advances.

  • Yao, S., & Zhang, X. (2016).[1] "(E)-4-({[4-(Benzo[d]thiazol-2-yl)phenyl]imino}methyl)-N,N-diethylaniline."[1] IUCrData, 1, x161621.[1]

  • BindingDB. (2024). "Entry BDBM123972: 2-{[2-(5-Amino-3-methyl-1H-pyrazol-4-yl)-benzothiazol-6-ylmethyl]-amino}-ethanol."[2] Binding Database.

Sources

Safety Operating Guide

1-(1,3-Benzothiazol-4-yl)ethanol: Proper Disposal & Safety Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

Immediate Action Required: Treat 1-(1,3-Benzothiazol-4-yl)ethanol as a Class 6.1 Toxic Substance and a Marine Pollutant . Due to the sulfur-nitrogen heterocyclic core, this compound requires strict segregation from oxidizing agents to prevent the evolution of toxic SOₓ/NOₓ fumes.

Do NOT:

  • Do NOT dispose of down the drain (High aquatic toxicity risk).

  • Do NOT mix with nitric acid or peroxide waste streams (Explosion/Toxic gas risk).

  • Do NOT dispose of in "General Trash" even in trace amounts.

Part 2: Technical Hazard Assessment (The "Why")

To ensure scientific integrity, we must look beyond the label. While specific SDS data for the 4-yl-ethanol derivative may be sparse, the Benzothiazole pharmacophore dictates the safety protocol.

Structural Hazard Logic

The benzothiazole ring system is an electron-deficient heteroaromatic moiety.

  • Aquatic Toxicity: Benzothiazoles are persistent in the environment and toxic to aquatic life. This classifies the waste as "Environmentally Hazardous" under international shipping (UN 3077/3082) and disposal regulations.

  • Thermal Decomposition: The presence of Sulfur (S) and Nitrogen (N) in the ring means that thermal decomposition (or incineration without scrubbers) releases Sulfur Oxides (SOₓ) and Nitrogen Oxides (NOₓ).

  • Reactivity: The ethanol side chain (-CH₂CH₂OH) adds a nucleophilic handle, making it reactive toward strong electrophiles and oxidizers.

Predicted Hazard Profile

Derived from structural analogues (Benzothiazole, CAS 95-16-9).

PropertyClassificationOperational Implication
Toxicity Acute Tox. 3 (Oral/Dermal)Double-glove (Nitrile) required.
Irritation Eye/Skin Irritant 2AFume hood mandatory for solid handling.
Environmental Aquatic Acute 2 / Chronic 2Zero-discharge policy to sewer systems.
Flammability Combustible Liquid/SolidKeep away from open flames/sparks.[1][2]
Reactivity Incompatible with OxidizersSegregate from Nitric/Perchloric acid waste.

Part 3: Step-by-Step Disposal Protocol

This protocol uses a Self-Validating System : every step includes a check to ensure the waste is chemically stable before it leaves your bench.

A. Solid Waste (Pure Compound or Contaminated Solids)

Applicable to: Expired reagent, spill cleanup debris, contaminated gloves/paper.

  • Segregation: Obtain a dedicated wide-mouth jar (HDPE or Amber Glass).

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "1-(1,3-Benzothiazol-4-yl)ethanol, Solid Debris"

    • Hazards: Toxic, Irritant, Environmental Hazard.[3][4]

  • Containment: Double-bag contaminated solids (gloves, weigh boats) in a clear 4-mil polyethylene bag before placing them in the rigid container.

    • Validation: Twist and tape the inner bag. If air escapes easily, it is not sealed.

  • Storage: Store in a Satellite Accumulation Area (SAA) inside a secondary container.

B. Liquid Waste (Mother Liquors/Solutions)

Applicable to: Reaction mixtures, HPLC effluent.

  • Characterization: Determine the primary solvent.

    • Scenario A (Halogenated): If dissolved in DCM/Chloroform.

    • Scenario B (Non-Halogenated): If dissolved in Methanol/Ethanol/DMSO.

  • The "S/N" Check: Because this molecule contains Sulfur and Nitrogen, ensure the waste container is NOT designated for "Oxidizing Acids."

  • Consolidation:

    • Pour into the appropriate solvent carboy (Halogenated vs. Non-Halogenated).

    • Crucial: Record the exact volume and concentration on the waste log. High concentrations of sulfur-compounds can incur surcharges during incineration.

  • Rinsing: Triple rinse the empty reagent bottle with a compatible solvent (e.g., Ethanol). Add rinsate to the liquid waste container. Deface the original label and dispose of the bottle as glass waste (if clean) or hazardous debris (if residue remains).

Part 4: Spill Management (P.A.L. Protocol)

If a spill occurs, execute the P.A.L. sequence immediately.

  • P - PROTECT: Evacuate the immediate area. Don PPE (Nitrile gloves, lab coat, goggles). If powder is airborne, use a respirator.

  • A - ASSESS: Is it solid or liquid?

    • Solid: Do not dry sweep (creates dust).

    • Liquid: Is it flammable? (Check solvent).

  • L - LIMIT: Block drains immediately.

    • Action: Use a spill pillow or absorbent snake to encircle the spill.

    • Cleanup: Cover with Vermiculite or Sand. Scoop into a disposal container. Do not use bleach (potential reaction with S/N heterocycle). Wash area with soap and water; collect that water as hazardous waste.

Part 5: Waste Stream Decision Matrix

The following logic flow ensures the compound ends up in the correct regulatory stream (RCRA compliance).

DisposalLogic cluster_warning CRITICAL SAFETY CHECK Start Start: 1-(1,3-Benzothiazol-4-yl)ethanol Waste StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Debris) StateCheck->Solid Solid Liquid Liquid Waste (Solution) StateCheck->Liquid Liquid BinA BIN A: Solid Hazardous Waste (Tag: Toxic/Irritant) Solid->BinA Double Bag & Tag SolventCheck Primary Solvent? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, CHCl3) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, EtOAc) SolventCheck->NonHalogenated No Halogens BinB BIN B: Halogenated Organic Waste (Tag: Toxic/S-N Heterocycle) Halogenated->BinB Segregate from Oxidizers BinC BIN C: Non-Halogenated Organic Waste (Tag: Flammable/Toxic) NonHalogenated->BinC Segregate from Oxidizers Warning Do NOT mix with Nitric Acid or Peroxides

Figure 1: Decision matrix for segregating benzothiazole waste streams to ensure RCRA compliance and prevent incompatible reactions.

Part 6: Regulatory & Compliance Reference

  • RCRA Classification (USA): While not explicitly P-listed or U-listed by specific name, this compound is a "Characteristic Waste" if it exhibits toxicity (D000 series) or ignitability (D001) depending on the solvent.

  • European Waste Code (EWC): Likely 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).

  • Transport (DOT/IATA):

    • UN Number: UN 2811 (Toxic Solid, Organic, n.o.s.) or UN 3077 (Environmentally Hazardous Substance, Solid, n.o.s.).

    • Proper Shipping Name: Toxic solid, organic, n.o.s. (contains 1-(1,3-Benzothiazol-4-yl)ethanol).

References

  • BenchChem. (2025). Essential Procedures for the Safe Disposal of 1-(1,3-Benzothiazol-2-yl)propan-2-one. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Benzothiazole Derivatives. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from

  • PubChem. (n.d.). Benzothiazole Compound Summary. National Center for Biotechnology Information. Retrieved from

  • Sigma-Aldrich. (2024).[5][6] Safety Data Sheet: Benzothiazole. Retrieved from

Sources

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